molecular formula C15H12F3NO2 B168863 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide CAS No. 150225-47-1

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cat. No.: B168863
CAS No.: 150225-47-1
M. Wt: 295.26 g/mol
InChI Key: BWQPMWNSLVMCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a synthetic benzamide derivative with the molecular formula C 15 H 12 F 3 NO 2 and a PubChem CID of 966908 . This compound is part of a class of aryl amides that have been the subject of crystallography studies, with related structures revealing characteristic molecular conformations and intermolecular interactions such as N—H···O hydrogen bonding and π-stacking, which are critical for understanding solid-state properties . Benzamide pharmacophores are of significant interest in novel drug design due to their wide range of reported bioactivities . Research into analogous compounds has demonstrated potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) at nanomolar concentrations, suggesting potential research pathways for neurodegenerative diseases like Alzheimer's or conditions like glaucoma . Furthermore, structurally similar benzamides, particularly those featuring a trifluoromethyl group, have been identified as key scaffolds in optimizing cellular potency against various strains of Plasmodium falciparum , the parasite responsible for malaria, indicating potential value in infectious disease research . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQPMWNSLVMCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359509
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150225-47-1
Record name 2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds to project its likely pharmacological profile. Drawing upon established structure-activity relationships of the benzamide core, the 2-methoxy substitution, and the 4-(trifluoromethyl)phenyl moiety, we hypothesize potential therapeutic applications in oncology and metabolic diseases. This guide further outlines detailed experimental protocols to systematically investigate these proposed activities, offering a roadmap for future research and development.

Introduction: Unveiling a Molecule of Interest

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a synthetic benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and a trifluoromethyl group at the 4-position of the N-phenyl ring. The benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically approved drugs and investigational agents. The strategic placement of the methoxy and trifluoromethyl groups is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its interaction with biological targets.

The trifluoromethyl group, in particular, is a common feature in modern medicinal chemistry, known to enhance metabolic stability and binding affinity. Its presence on the N-phenyl ring of this molecule suggests a potential for specific and potent biological activity. This guide will explore the likely biological landscape of this compound by examining the established activities of its structural relatives.

Projected Biological Activities Based on Structural Analogs

Based on a thorough review of the scientific literature, we can project the potential biological activities of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in several key therapeutic areas.

Anticancer Potential

A significant body of research points to the anticancer properties of substituted benzamides.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 2-amino-N-methoxybenzamide have been synthesized and shown to exhibit antitumor activity, with some compounds demonstrating superior potency to the established EGFR inhibitor Gefitinib.[1] These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1] The structural similarity suggests that 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide could also interact with the ATP-binding site of EGFR, a key signaling node in many cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: Studies on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have revealed potent anti-proliferative activity against various cancer cell lines.[2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] This suggests a potential for our target compound to interfere with cell division and trigger programmed cell death in malignant cells.

Metabolic Disease Applications

Substituted benzamides have also emerged as promising candidates for the treatment of metabolic disorders.

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been identified as potent and selective inhibitors of PTP1B, a key negative regulator of insulin signaling.[3] Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity.[3] The 2-methoxy group in our compound of interest is electronically similar to the 2-ethoxy group in these known inhibitors, suggesting a possibility of PTP1B inhibition.

Proposed Mechanisms of Action: A Visual Exploration

To visualize the potential molecular interactions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, we propose the following signaling pathways as primary areas of investigation.

EGFR_Pathway 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide EGFR EGFR 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Hypothesized inhibition of the EGFR signaling pathway.

PTP1B_Pathway 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide PTP1B PTP1B 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide->PTP1B Inhibition Insulin Receptor (pY) Insulin Receptor (pY) PTP1B->Insulin Receptor (pY) Dephosphorylation Insulin Receptor Insulin Receptor Insulin Receptor (pY)->Insulin Receptor Insulin Signaling Insulin Signaling Insulin Receptor (pY)->Insulin Signaling

Figure 2: Postulated inhibition of PTP1B and enhancement of insulin signaling.

Experimental Protocols for Activity Validation

To empirically determine the biological activity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, a structured experimental approach is essential. The following protocols provide a framework for this investigation.

Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

A common method for the synthesis of benzamides is the acylation of an amine with a benzoyl chloride.

Step-by-Step Methodology:

  • Preparation of 2-Methoxybenzoyl Chloride: React 2-methoxybenzoic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to yield 2-methoxybenzoyl chloride.

  • Amide Coupling: Dissolve 4-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Slowly add 2-methoxybenzoyl chloride to the aniline solution in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

In Vitro Anticancer Activity Assessment

4.2.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with increasing concentrations of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide for 48-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 value.

4.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Staining: Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

In Vitro PTP1B Inhibition Assay
  • Enzyme Reaction: Prepare a reaction mixture containing recombinant human PTP1B enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), and varying concentrations of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in a buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Signal Detection: Stop the reaction and measure the product formation (e.g., p-nitrophenol) by spectrophotometry at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Anticipated Quantitative Outcomes

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: In Vitro Anticancer Activity

Cell Line IC50 (µM)
A549 (Lung) Predicted: 1-10
MCF-7 (Breast) Predicted: 1-10

| PC-3 (Prostate) | Predicted: 5-20 |

Table 2: PTP1B Inhibition

Parameter Value

| IC50 (µM) | Predicted: 0.1-5 |

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide strongly suggest a promising profile for biological activity, particularly in the realms of oncology and metabolic diseases. The proposed mechanisms of action, centered on the inhibition of key signaling proteins like EGFR and PTP1B, provide a solid foundation for a targeted research program.

The experimental protocols outlined in this guide offer a clear and logical path to elucidate the true pharmacological potential of this molecule. Successful validation of the hypothesized activities would position 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide as a valuable lead compound for further preclinical and clinical development. Future research should also focus on pharmacokinetic and toxicological profiling to fully characterize its drug-like properties.

References

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). Source Not Available.
  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Center for Biotechnology Information. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. (2021). ACS Publications. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2025). ResearchGate. [Link]

  • 2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide. (n.d.). Appchem. [Link]

  • NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. [Link]

  • 2-hydroxy-5-methoxy-n-[4-(trifluoromethyl)phenyl]benzamide. (n.d.). PubChem. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]

  • Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region. (n.d.). ACS Publications. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). ResearchGate. [Link]

  • Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. (n.d.). PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and its Structural Analogs as Modulators of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and its structural analogs, a class of small molecules with significant potential in oncological research. We will delve into the rationale behind their design, methodologies for their synthesis, and the experimental framework for evaluating their biological activity, with a particular focus on their role as inhibitors of the Hedgehog signaling pathway.

Introduction: The Rationale for Targeting the Hedgehog Pathway with Novel Benzamides

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development.[1][2] In adult organisms, its activity is mostly quiescent, being primarily involved in tissue maintenance and repair. However, aberrant reactivation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers.[1] This makes the Hh pathway a compelling target for therapeutic intervention.

The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the absence of a Hedgehog ligand, PTCH inhibits SMO. Upon Hh binding to PTCH, this inhibition is lifted, allowing SMO to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.[3]

The 2-methoxybenzamide scaffold has emerged as a promising chemotype for the development of Hh pathway inhibitors.[1] These compounds are designed to target the SMO receptor, thereby blocking the entire downstream signaling cascade. The inclusion of a 2-methoxy group on the benzoyl ring and a substituted phenyl ring on the amide nitrogen are key structural features that have been explored to optimize potency and drug-like properties. This guide focuses specifically on the 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide core and its analogs.

Synthetic Strategy: A Generalized Approach

The synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and its analogs can be achieved through a straightforward and robust amidation reaction. The general workflow involves the coupling of a substituted 2-methoxybenzoic acid with a corresponding substituted aniline.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification BenzoicAcid 2-Methoxybenzoic Acid Derivative Activation Acid Activation (e.g., SOCl2 or HATU) BenzoicAcid->Activation Aniline Substituted Aniline (e.g., 4-(trifluoromethyl)aniline) Coupling Amide Bond Formation Aniline->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography / Recrystallization Workup->Purification Product Target Benzamide Analog Purification->Product

Caption: Generalized workflow for the synthesis of 2-methoxybenzamide analogs.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 2-methoxybenzamide derivatives, adapted from established methodologies.[1]

Step 1: Acid Chloride Formation (Method A)

  • To a solution of the desired 2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (SOCl2, 2.0 eq).

  • Reflux the reaction mixture at 80°C for 3 hours.

  • After cooling to room temperature, remove the solvent and excess SOCl2 under reduced pressure to yield the crude 2-methoxybenzoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the corresponding aniline derivative (e.g., 4-(trifluoromethyl)aniline, 1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • To this solution, add the crude 2-methoxybenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 2-Methoxy-N-(substituted phenyl)benzamide.

Alternative Coupling (Method B): Using a Peptide Coupling Reagent

For substrates that may be sensitive to the conditions of acid chloride formation, a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.

  • Dissolve the 2-methoxybenzoic acid (1.0 eq), the aniline derivative (1.0 eq), HATU (1.2 eq), and a hindered base like diisopropylethylamine (DIPEA, 2.0 eq) in a solvent such as dichloromethane (DCM).

  • Stir the reaction at room temperature for 24 hours.

  • Perform an aqueous workup and purification as described in Step 3 above.

Biological Evaluation: Assessing Hedgehog Pathway Inhibition

The primary biological activity of these compounds is the inhibition of the Hedgehog signaling pathway. A widely used and robust method for quantifying this activity is the GLI-luciferase reporter assay.[1][4]

GLI-Luciferase Reporter Assay Protocol

This assay utilizes a cell line (e.g., NIH-3T3 cells) that has been engineered to express the firefly luciferase gene under the control of a promoter containing multiple GLI binding sites.[5] Inhibition of the Hh pathway leads to a decrease in GLI-mediated transcription and, consequently, a reduction in luciferase expression, which can be quantified by measuring luminescence.

Step 1: Cell Culture and Plating

  • Culture NIH-3T3 cells stably expressing a GLI-responsive luciferase reporter in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Step 2: Compound Treatment and Pathway Activation

  • Prepare serial dilutions of the test compounds (e.g., 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and its analogs) in a low-serum medium.

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds.

  • To activate the Hedgehog pathway, add a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a small molecule SMO agonist.

  • Incubate the cells for 48-72 hours.

Step 3: Luminescence Measurement

  • After incubation, lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions (e.g., Promega's Dual-Luciferase® Reporter Assay System).

  • Measure the firefly luciferase activity using a luminometer.

  • Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for variations in cell number and transfection efficiency.

Step 4: Data Analysis

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value (the concentration at which 50% of the pathway activity is inhibited) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Secondary Assays: Elucidating the Mechanism of Action

To confirm that the observed inhibition of the Hh pathway is due to the direct targeting of SMO, further cellular and molecular assays can be performed.

SMO Translocation Assay:

A key step in Hh pathway activation is the translocation of SMO to the primary cilium.[1] This can be visualized and quantified using immunofluorescence microscopy.

SMO_Translocation_Assay Start Seed cells on coverslips Treat Treat with Shh ligand +/- inhibitor Start->Treat Fix_Perm Fix and permeabilize cells Treat->Fix_Perm Block Block with serum Fix_Perm->Block Antibody_Incubation Incubate with anti-SMO and anti-acetylated tubulin antibodies Block->Antibody_Incubation Secondary_Ab Incubate with fluorescent secondary antibodies and DAPI Antibody_Incubation->Secondary_Ab Imaging Image with confocal microscope Secondary_Ab->Imaging Analysis Quantify SMO co-localization with primary cilia Imaging->Analysis

Caption: Workflow for the SMO translocation immunofluorescence assay.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-methoxybenzamide scaffold allows for the elucidation of the structure-activity relationship, providing insights into the key molecular features required for potent Hedgehog pathway inhibition.

The following table summarizes the Hh pathway inhibitory activity of a series of 2-methoxybenzamide analogs, highlighting the impact of substitutions on both the benzoyl and the N-phenyl rings.[1]

Compound R1 (Benzoyl Ring) R2 (N-phenyl Ring) Hh Pathway Inhibition IC50 (µM)
1 HH> 10
2 2-OCH3H1.25
3 2-OCH34-Cl0.48
4 2-OCH34-CF30.21
5 2-OCH33-CF30.55
6 2-OCH32-CF31.89
7 3-OCH34-CF33.12
8 4-OCH34-CF35.67
9 2-Cl4-CF30.98
10 2-OCH34-(N-methylpiperazinyl)0.08
11 2-OCH34-(morpholino)0.15

Key SAR Insights:

  • The 2-methoxy group is critical for activity: A comparison of compound 1 (unsubstituted) with compound 2 (2-methoxy) demonstrates the importance of the methoxy group at the 2-position of the benzoyl ring. Shifting the methoxy group to the 3- or 4-position (compounds 7 and 8 ) leads to a significant decrease in potency.

  • Electron-withdrawing groups on the N-phenyl ring enhance potency: The introduction of a trifluoromethyl group at the 4-position of the N-phenyl ring (compound 4 ) results in a substantial increase in activity compared to the unsubstituted analog (compound 2 ). The position of the trifluoromethyl group is also important, with the 4-position being optimal (compare compounds 4 , 5 , and 6 ).

  • The nature of the substituent at the 2-position of the benzoyl ring influences activity: Replacing the 2-methoxy group with a chloro group (compound 9 ) results in a less potent compound compared to the 2-methoxy analog (compound 4 ), indicating that the electronic and steric properties of this substituent are finely tuned for optimal interaction with the SMO receptor.

  • Introduction of basic amine moieties can further improve potency: Analogs with a piperazine or morpholine group at the 4-position of the N-phenyl ring (compounds 10 and 11 ) exhibit even greater potency, suggesting that these groups may engage in additional favorable interactions with the target or improve the physicochemical properties of the compounds.

Conclusion and Future Directions

The 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide scaffold represents a promising starting point for the development of novel Hedgehog pathway inhibitors. The established synthetic routes and biological assays provide a robust framework for the further exploration of this chemical space. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their potent in vitro activity into in vivo efficacy. The detailed SAR insights presented in this guide offer a rational basis for the design of next-generation inhibitors with improved therapeutic potential for the treatment of Hedgehog-driven cancers.

References

  • Saeed, A., et al. (2008). The benzanilide core is present in compounds with a wide range of biological activity. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o802.
  • Wang, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22820-22825. [Link]

  • Vega-Noverola, A., et al. (1989). Various N-substituted benzamides exhibit potent antiemetic activity. Journal of Medicinal Chemistry, 32(1), 13-19.
  • Yoo, E. J., et al. (2005). A one-pot conversion of 2-nitro-n-arylbenzamides to 2,3-dihydro-1H-quinazoline-4-ones. Tetrahedron Letters, 46(10), 1629-1632.
  • Bio-protocol. (2017). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol, 7(12), e2339. [Link]

  • Chang, C. L., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 12), 1694-1703.
  • Varalakshmi, S., & Nagaraju, N. (2016). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2963.
  • Wang, Y., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1547-1560.
  • Sharpe, H. J., et al. (2015). The recurring role of the Hedgehog signaling pathway in cancer.
  • Ingham, P. W., & McMahon, A. P. (2001). Hedgehog signaling in animal development: paradigms and principles. Genes & Development, 15(23), 3059-3087.
  • Onkoview. (2021, October 6). The hedgehog signaling pathway – Part 1: Normal situation [Video]. YouTube. [Link]

  • Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076.

Sources

Spectroscopic Characterization of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, a substituted benzamide derivative, holds significant interest within contemporary drug discovery and development programs. Its structural motifs, featuring a methoxy-substituted benzoyl group and a trifluoromethyl-substituted aniline moiety, are prevalent in a variety of biologically active molecules. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1] A thorough spectroscopic characterization is therefore paramount for unequivocal structure elucidation, purity assessment, and quality control during synthesis and formulation.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also field-proven insights into the experimental rationale and data interpretation.

Molecular Structure and Key Features

The chemical structure of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (CAS No. 150225-47-1) is presented below. The molecule's spectroscopic signature is a composite of the contributions from its constituent functional groups: the 2-methoxy-substituted aromatic ring, the secondary amide linkage, and the 4-(trifluoromethyl)phenyl group.

molecule mol C15H12F3NO2 MW: 295.26 g/mol

Caption: Molecular Information for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5br s1HN-H
~7.8 - 8.0d2HAr-H (ortho to -NH)
~7.6 - 7.8d2HAr-H (ortho to -CF₃)
~7.4 - 7.6m2HAr-H (meta to -OCH₃)
~7.0 - 7.2m2HAr-H (ortho and para to -OCH₃)
~3.9s3H-OCH

Disclaimer: The chemical shifts presented are predicted based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (N-H): A broad singlet is anticipated in the downfield region (δ 8.5-9.5 ppm), characteristic of an amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

  • Aromatic Protons: The spectrum will display distinct signals for the two aromatic rings.

    • The protons on the 4-(trifluoromethyl)phenyl ring are expected to appear as a pair of doublets due to ortho-coupling, a typical AA'BB' system. The electron-withdrawing nature of the trifluoromethyl group will deshield the adjacent protons, causing them to resonate at a lower field.

    • The protons of the 2-methoxyphenyl ring will exhibit a more complex multiplet pattern due to the influence of both the electron-donating methoxy group and the amide linkage.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 ppm, a characteristic chemical shift for a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Chemical Shift (δ, ppm)Assignment
~165C =O (Amide)
~157Ar-C -OCH₃
~141Ar-C -NH
~132Ar-C (para to -OCH₃)
~130Ar-C (para to -NH)
~126 (q)Ar-C -CF₃
~125 (q)-C F₃
~121Ar-C H
~120Ar-C H
~112Ar-C H
~56-OC H₃

Disclaimer: The chemical shifts are predicted. The signals for the trifluoromethyl group and the carbon to which it is attached will appear as quartets due to C-F coupling.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, around δ 165 ppm.

  • Aromatic Carbons: The aromatic region will show a number of signals corresponding to the different carbon environments on the two rings. The carbon attached to the methoxy group will be the most shielded among the substituted aromatic carbons, while the carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet in the ¹³C NMR spectrum, a definitive signature for the CF₃ group.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal in the upfield region, typically around δ 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample directly onto the crystal. prep1->prep2 prep3 Apply pressure using the anvil. prep2->prep3 acq1 Collect a background spectrum of the empty ATR crystal. prep3->acq1 acq2 Collect the sample spectrum (e.g., 16-32 scans). acq1->acq2 proc1 The software automatically performs a background subtraction. acq2->proc1 proc2 Identify and label significant absorption bands. proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). prep2 Dilute the solution to a low concentration (e.g., 1-10 µg/mL). prep1->prep2 acq1 Infuse the sample solution into the electrospray ionization (ESI) source. prep2->acq1 acq2 Acquire the full scan mass spectrum in positive or negative ion mode. acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). acq3->proc1 proc2 Analyze the fragmentation pattern to identify characteristic fragment ions. proc1->proc2

Caption: Standardized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Mass Spectrometry: Data and Interpretation

The mass spectrum will provide the molecular weight and key structural fragments.

Table 4: Predicted Key Mass Spectral Data

m/zInterpretation
296[M+H]⁺ (Molecular ion)
294[M-H]⁻ (Molecular ion)
147[C₇H₄F₃N]⁺ (4-(trifluoromethyl)aniline fragment)
135[C₈H₇O₂]⁺ (2-methoxybenzoyl cation)
107[C₇H₇O]⁺ (Fragment from 2-methoxybenzoyl cation)

Disclaimer: The fragmentation pattern is predicted based on common fragmentation pathways for amides.

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak is expected at m/z 296 for the protonated molecule ([M+H]⁺) in positive ion mode or m/z 294 for the deprotonated molecule ([M-H]⁻) in negative ion mode. The exact mass can be used to confirm the elemental composition.

  • Key Fragmentations: Amides typically fragment at the amide bond. The two primary fragmentation pathways would be:

    • Cleavage to form the 2-methoxybenzoyl cation (m/z 135) and a neutral 4-(trifluoromethyl)aniline radical.

    • Cleavage to form the 4-(trifluoromethyl)phenyl isocyanate cation (m/z 187) or a related fragment, and a neutral 2-methoxytoluene molecule.

    The 2-methoxybenzoyl cation (m/z 135) is a particularly stable fragment and is expected to be a prominent peak in the spectrum. Further fragmentation of this ion by loss of CO would yield a fragment at m/z 107. The detection of the 4-(trifluoromethyl)aniline fragment (m/z 147) would also be a strong indicator of the structure.

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and pharmaceutical development. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is the foundation of scientific integrity and successful drug development endeavors.

References

  • PubChem. 2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
  • de Meijere, A., & Diederich, F. (Eds.).Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004.
  • Hansen, P. E., & Spanget-Larsen, J.NMR Spectroscopy: An Introduction. Wiley, 2017.

Sources

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, a novel benzamide derivative with potential applications in medicinal chemistry. Given the established biological activities of related benzamide scaffolds, this document outlines a multidisciplinary approach, integrating synthetic strategy, advanced spectroscopic characterization, and in-silico analysis to elucidate its structural, electronic, and intermolecular properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Rationale

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][2] The unique combination of a methoxy group at the 2-position of the benzoyl ring and a trifluoromethyl group at the 4-position of the N-phenyl ring in 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide suggests intriguing electronic and conformational properties that could translate into specific biological activities. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity.

This guide presents a theoretical and practical roadmap for the comprehensive analysis of this target compound, from its synthesis to its potential as a drug candidate. The methodologies described herein are grounded in established protocols and computational techniques, providing a self-validating system for the investigation of novel benzamide derivatives.

Synthesis and Spectroscopic Characterization

A logical first step in the study of a novel compound is its synthesis and unambiguous structural confirmation through spectroscopic methods.

Proposed Synthetic Pathway

The synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide can be achieved through a standard amidation reaction between 2-methoxybenzoyl chloride and 4-(trifluoromethyl)aniline. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-methoxybenzoyl_chloride 2-Methoxybenzoyl chloride Product 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-methoxybenzoyl_chloride->Product Amidation 4-(trifluoromethyl)aniline 4-(Trifluoromethyl)aniline 4-(trifluoromethyl)aniline->Product Base Triethylamine or Pyridine Base->Product Solvent Dichloromethane or THF Solvent->Product

Caption: Proposed synthetic route for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

Spectroscopic Characterization Protocol

Objective: To confirm the chemical structure of the synthesized compound.

Methodologies:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The sample is prepared as a KBr pellet.

    • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Expected Peaks:

      • N-H stretching: ~3300 cm⁻¹

      • C-H stretching (aromatic): ~3100-3000 cm⁻¹

      • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

      • C=O stretching (amide I): ~1660 cm⁻¹

      • N-H bending (amide II): ~1540 cm⁻¹

      • C=C stretching (aromatic): ~1600, 1480 cm⁻¹

      • C-O stretching (methoxy): ~1250 cm⁻¹

      • C-F stretching (trifluoromethyl): ~1320, 1120 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR:

      • Expected Signals:

        • N-H proton: A singlet in the range of δ 8-10 ppm.

        • Aromatic protons: Multiplets in the range of δ 7-8.5 ppm.

        • Methoxy protons (-OCH₃): A singlet around δ 3.9 ppm.

    • ¹³C NMR:

      • Expected Signals:

        • Carbonyl carbon (C=O): ~165 ppm.

        • Aromatic carbons: ~110-160 ppm.

        • Methoxy carbon (-OCH₃): ~56 ppm.

        • Trifluoromethyl carbon (-CF₃): A quartet around ~125 ppm.

Single-Crystal X-ray Diffraction: A Hypothetical Structural Analysis

While a crystal structure for the title compound is not yet reported, we can infer its likely crystallographic properties based on the closely related N-[4-(trifluoromethyl)phenyl]benzamide.[3]

Expected Crystallographic Parameters:

ParameterExpected Value
Crystal SystemTriclinic or Monoclinic
Space GroupP-1 or P2₁/c
Z2 or 4

Key Structural Features and Intermolecular Interactions:

The crystal packing is expected to be dominated by N-H···O hydrogen bonds, forming chains or dimers of molecules.[4][5] Additionally, π-π stacking interactions between the aromatic rings and weak C-H···O and C-H···F interactions are likely to contribute to the overall stability of the crystal lattice.[4][5] The dihedral angle between the two aromatic rings is anticipated to be significant, likely in the range of 30-60°, influenced by the steric hindrance of the 2-methoxy group and the optimization of intermolecular forces.[3]

Computational Analysis: A Deep Dive into Molecular Properties

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.

Density Functional Theory (DFT) Calculations

Objective: To determine the optimized molecular geometry, electronic properties, and reactive sites.

Computational Workflow:

G Start Initial Molecular Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirmation of Minimum Energy) Geometry_Optimization->Frequency_Calculation HOMO_LUMO HOMO-LUMO Analysis (Electronic Transitions, Reactivity) Frequency_Calculation->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) (Electrophilic/Nucleophilic Sites) Frequency_Calculation->MEP NBO Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions) Frequency_Calculation->NBO End Comprehensive Electronic Profile HOMO_LUMO->End MEP->End NBO->End

Caption: Workflow for DFT-based computational analysis.

Detailed Protocol:

  • Geometry Optimization: The initial structure of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to visualize the electron density distribution and identify the regions prone to electrophilic and nucleophilic attack. The negative potential regions (red) indicate electrophilic sites (e.g., around the carbonyl oxygen), while the positive potential regions (blue) indicate nucleophilic sites (e.g., around the N-H proton).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate hyperconjugative interactions and charge delocalization within the molecule.[7][8] This can provide insights into the stability of different conformations.

Hirshfeld Surface Analysis

Objective: To visualize and quantify the intermolecular interactions in the crystal lattice.

Methodology:

  • CIF File Input: The analysis is based on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction (or a theoretically predicted crystal structure).

  • Surface Generation: A Hirshfeld surface is generated, which is a 3D surface defined by the points where the contribution of the molecule to the electron density is equal to the contribution from all other molecules in the crystal.[9][10][11][12]

  • d_norm Mapping: The surface is mapped with the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

  • 2D Fingerprint Plots: 2D fingerprint plots are generated to quantify the contribution of different types of intermolecular interactions to the overall crystal packing.[6][10] For the title compound, it is expected that H···H, C···H/H···C, and O···H/H···O interactions will be the most significant.[10][12]

Molecular Docking: Probing the Potential for Drug-Target Interactions

Objective: To predict the binding mode and affinity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide to a relevant biological target.

Hypothetical Target: Given the anticancer activity of some benzamide derivatives, a relevant target could be a protein involved in cancer cell proliferation, such as a protein kinase or a topoisomerase.[1][7]

Molecular Docking Workflow:

G Start Select Protein Target (PDB) Protein_Preparation Prepare Protein (Remove water, add hydrogens) Start->Protein_Preparation Ligand_Preparation Prepare Ligand (Optimize geometry, assign charges) Start->Ligand_Preparation Docking Perform Molecular Docking (e.g., AutoDock Vina) Protein_Preparation->Docking Ligand_Preparation->Docking Analysis Analyze Docking Results (Binding energy, interactions) Docking->Analysis End Putative Binding Mode Analysis->End

Sources

Methodological & Application

Application Note & In Vitro Assay Protocols for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Benzamide Derivative

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a synthetic compound featuring a benzamide core structure. Benzamide and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to antiviral, anticancer, and enzyme inhibitory properties[1][2][3]. The incorporation of a trifluoromethyl group can enhance metabolic stability and membrane permeability, making this a compound of interest for drug discovery programs[4].

Given the structural similarities to known modulators of transient receptor potential (TRP) channels, this document outlines a comprehensive in vitro testing strategy to elucidate the bioactivity of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. Specifically, we hypothesize a potential interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established target for analgesia and thermosensation[5].

This guide provides detailed protocols for a primary functional screen using a calcium flux assay to assess TRPM8 modulation, and a secondary cytotoxicity assay to determine the compound's effect on cell viability. These assays will provide foundational data for researchers to understand the compound's in vitro pharmacological profile.

Hypothesized Mechanism of Action: TRPM8 Inhibition

The TRPM8 channel is a non-selective cation channel primarily known as the principal cold and menthol sensor in humans[5]. Its activation leads to an influx of Ca2+ and Na+ ions, depolarizing sensory neurons. Inhibition of TRPM8 is a therapeutic strategy for conditions involving cold hypersensitivity and certain types of pain. Several small molecules with benzamide-like structures have been identified as TRPM8 modulators[6]. Therefore, a logical first step in characterizing 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is to evaluate its potential as a TRPM8 inhibitor.

The proposed mechanism involves the compound binding to the TRPM8 channel, thereby preventing or reducing the influx of calcium upon stimulation with a known agonist, such as menthol.

TRPM8_Inhibition cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows Menthol Menthol Menthol->TRPM8 Activates Compound 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide Compound->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Depolarization) Ca_Influx->Cellular_Response

Caption: Hypothesized TRPM8 inhibition by the test compound.

Primary Functional Assay: TRPM8-Mediated Calcium Flux

This assay will determine the ability of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide to inhibit menthol-induced calcium influx in a cell line stably expressing human TRPM8. A ratiometric fluorescent calcium indicator, such as Indo-1 AM, is used for robust measurement of intracellular calcium changes[7][8].

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Compound Stock: 10 mM 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in DMSO.

  • Agonist: 100 mM Menthol in DMSO.

  • Reference Inhibitor: 10 mM AMTB hydrochloride in DMSO[9].

  • Calcium Indicator: Indo-1 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Flow cytometer or fluorescence plate reader capable of ratiometric measurement.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow Start Start Cell_Culture 1. Culture HEK-hTRPM8 cells to ~80-90% confluency. Start->Cell_Culture Harvest_Load 2. Harvest cells and load with Indo-1 AM (1.5 µM, 45 min, 37°C). Cell_Culture->Harvest_Load Wash_Resuspend 3. Wash cells twice and resuspend in Assay Buffer. Harvest_Load->Wash_Resuspend Pre_Incubation 4. Pre-incubate cells with test compound or controls for 15-30 min. Wash_Resuspend->Pre_Incubation Baseline_Reading 5. Acquire baseline fluorescence ratio (e.g., 420nm/510nm) for 30-60s. Pre_Incubation->Baseline_Reading Agonist_Addition 6. Add Menthol (agonist) and continue reading fluorescence. Baseline_Reading->Agonist_Addition Data_Analysis 7. Analyze the change in fluorescence ratio to determine inhibition. Agonist_Addition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the TRPM8 Calcium Flux Assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Culture HEK-hTRPM8 cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Dye Loading:

    • Resuspend the cell pellet in culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add Indo-1 AM to a final concentration of 1.5 µM.[7]

    • Incubate for 45 minutes at 37°C in the dark.[7]

  • Washing and Resuspension:

    • Wash the cells twice with Assay Buffer to remove extracellular dye.

    • Resuspend the final cell pellet in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation:

    • Prepare serial dilutions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, the reference inhibitor (AMTB), and a vehicle control (DMSO) in Assay Buffer.

    • Add the diluted compounds to the cell suspension and incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Set up the flow cytometer or plate reader for ratiometric calcium measurement with Indo-1 (excitation ~350 nm, emission ~420 nm for calcium-bound and ~510 nm for calcium-free).

    • Acquire a baseline reading for each sample for 30-60 seconds.

    • Add the menthol agonist to a final concentration that elicits a robust response (e.g., 100 µM) and immediately continue data acquisition for 2-5 minutes.[6][10]

Data Analysis and Interpretation

The primary endpoint is the inhibition of the menthol-induced calcium peak. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits 50% of the maximum agonist response.
Emax The maximum inhibition achieved by the compound.

A low IC50 value (typically in the nanomolar to low micromolar range) would suggest that 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a potent inhibitor of the TRPM8 channel.

Secondary Assay: Cell Viability (MTT Assay)

It is crucial to determine if the observed effects in the primary assay are due to specific channel inhibition or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[11][12][13]

Materials and Reagents
  • Cell Line: HEK293 cells (parental or TRPM8-expressing).

  • Culture Medium: As described above.

  • Compound Stock: 10 mM 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in DMSO.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Instrumentation: 96-well plate reader (absorbance at 570 nm).

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells Treat_Cells 2. Treat cells with serial dilutions of the test compound. Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours. Treat_Cells->Incubate Add_MTT 4. Add MTT reagent to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 5. Remove medium and add solubilization solution. Add_MTT->Solubilize Read_Absorbance 6. Read absorbance at 570 nm. Solubilize->Read_Absorbance Analyze_Data 7. Calculate cell viability and determine the CC50. Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a period relevant to the primary assay or for a standard duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.

A desirable therapeutic candidate will have a CC50 value significantly higher than its IC50 value from the functional assay. A large therapeutic window (CC50/IC50 ratio) indicates that the compound's inhibitory effect is not due to non-specific cytotoxicity.

Conclusion and Future Directions

This application note provides a robust, two-tiered approach for the initial in vitro characterization of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. By first assessing its functional effect on a hypothesized target, TRPM8, and then evaluating its general cytotoxicity, researchers can efficiently determine its potential as a selective modulator.

Positive results from these assays (i.e., potent IC50 and high CC50) would warrant further investigation, including:

  • Selectivity profiling: Testing against other TRP channels (e.g., TRPV1, TRPA1) to determine specificity.[9]

  • Mechanism of action studies: Utilizing techniques like patch-clamp electrophysiology to further characterize the nature of the inhibition (e.g., competitive vs. non-competitive).[6][10]

  • In vivo studies: Evaluating the compound's efficacy in animal models of pain or cold hypersensitivity.

This structured approach ensures a logical and efficient progression in the early-stage evaluation of this novel compound.

References

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (n.d.). National Center for Biotechnology Information. [Link]

  • Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. (2024). MDPI. [Link]

  • Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. (2010). ResearchGate. [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • 4-methoxy-N-phenylbenzamide. (n.d.). PubChem. [Link]

  • Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. (2020). ACS Publications. [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2022). MDPI. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Evidence that TRPM8 Is an Androgen-Dependent Ca2+ Channel Required for the Survival of Prostate Cancer Cells. (2004). AACR Journals. [Link]

  • CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania. [Link]

  • Guidelines for cell viability assays. (2021). ResearchGate. [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. (2014). ResearchGate. [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. (2020). MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

  • Chemical Properties of p-Methoxybenzamide. (n.d.). Cheméo. [Link]

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. (n.d.). National Center for Biotechnology Information. [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2022). Royal Society of Chemistry. [Link]

  • 2-methoxy-N-phenylbenzamide. (n.d.). PubChem. [Link]

Sources

Application Note & Protocols: A Framework for Characterizing 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework and detailed protocols for the characterization of a novel small molecule, exemplified by 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, as a potential kinase inhibitor. The data presented herein is illustrative.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[][5] Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2][5] This has made protein kinases one of the most important classes of drug targets.[1][2]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[5] These inhibitors are typically designed to compete with ATP for binding to the kinase's active site or to bind to allosteric sites, thereby preventing the phosphorylation of downstream substrates.[] The development of a novel kinase inhibitor requires a rigorous and systematic evaluation of its potency, selectivity, and cellular activity.

This application note outlines a strategic workflow for the initial characterization of a novel benzamide derivative, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (hereafter referred to as Compound X), as a putative kinase inhibitor. We provide detailed, field-proven protocols for determining its inhibitory activity in biochemical assays and for validating its target engagement and functional effects in a cellular context.

Part 1: Biochemical Characterization of Compound X

The initial step in evaluating a potential kinase inhibitor is to determine its ability to inhibit the catalytic activity of a purified kinase in a cell-free system. This allows for the precise measurement of potency (typically as an IC50 value) and selectivity without the complexities of a cellular environment.

In Vitro Kinase Inhibition Assay: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and non-radioactive nature.[7][8][9][10]

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal.[7][8]

Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Compound X, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution at a concentration appropriate for the kinase (often at or near the Km value)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_compound Prepare serial dilutions of Compound X add_compound Add Compound X dilutions to plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mix add_kinase Add kinase/substrate mix to plate prep_kinase->add_kinase prep_atp Prepare ATP solution start_reaction Initiate reaction with ATP prep_atp->start_reaction add_compound->add_kinase add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction & deplete ATP with ADP-Glo™ Reagent incubation->stop_reaction incubation_stop Incubate at RT stop_reaction->incubation_stop convert_adp Convert ADP to ATP with Kinase Detection Reagent incubation_stop->convert_adp incubation_detect Incubate at RT convert_adp->incubation_detect read_lum Read luminescence incubation_detect->read_lum

Caption: Workflow for IC50 determination of Compound X.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of Compound X in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). Include wells with DMSO only (vehicle control, representing 100% kinase activity) and wells without kinase (background control).

  • Kinase Reaction Setup: In a 96-well reaction plate, add 5 µL of each Compound X dilution.

  • Add Kinase and Substrate: Add 10 µL of a pre-mixed solution of the kinase and its substrate in kinase buffer to each well.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percent inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (Signal_CompoundX / Signal_VehicleControl))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the Compound X concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value.

Illustrative Data:

Compound X [µM]Luminescence (RLU)% Inhibition
1001,50098.1
302,50096.8
1010,00087.3
325,00068.3
145,00043.0
0.365,00017.7
0.175,0005.1
0 (Vehicle)79,0000.0
No Kinase1,200-

Interpretation of Results: A potent inhibitor will have a low IC50 value, typically in the nanomolar to low micromolar range. The steepness of the dose-response curve can provide insights into the mechanism of inhibition.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity. An ideal inhibitor would target a single kinase or a specific family of kinases to minimize off-target effects and potential toxicity.[11] Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases. Several contract research organizations (CROs) offer this as a fee-for-service.[12]

Methodology: Compound X would be tested at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases. The percent inhibition for each kinase is determined. For promising candidates, a full IC50 determination is performed for a subset of the most strongly inhibited kinases.[13]

Data Presentation: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the human kinome. A more selective compound will show high inhibition for a small number of related kinases.

Illustrative Selectivity Data:

Kinase Target% Inhibition at 1 µM Compound X
Target Kinase A95%
Kinase B85%
Kinase C25%
Kinase D5%
... (300+ other kinases)< 10%

Interpretation of Results: This illustrative data suggests that Compound X is relatively selective for "Target Kinase A" and "Kinase B," with minimal activity against a broader range of kinases at a 1 µM concentration. This provides a strong rationale for further investigation of its effects on cellular pathways regulated by these kinases.

Part 2: Cellular Characterization of Compound X

While biochemical assays are essential for determining potency and selectivity, they do not fully recapitulate the complex environment inside a cell. Therefore, it is crucial to validate the findings in cellular models to assess target engagement, downstream signaling effects, and functional outcomes.

Western Blot Analysis of Target Phosphorylation

A direct way to confirm that a kinase inhibitor is engaging its target in a cellular context is to measure the phosphorylation status of a known downstream substrate of that kinase. Western blotting is a widely used technique for this purpose.[14]

Signaling Pathway Visualization:

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds TargetKinaseA Target Kinase A Receptor->TargetKinaseA activates DownstreamSubstrate Downstream Substrate TargetKinaseA->DownstreamSubstrate phosphorylates pDownstreamSubstrate p-Downstream Substrate DownstreamSubstrate->pDownstreamSubstrate CellProliferation Cell Proliferation pDownstreamSubstrate->CellProliferation promotes CompoundX Compound X CompoundX->TargetKinaseA inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

Protocol 2: Analysis of Substrate Phosphorylation by Western Blot

Materials:

  • Cell line known to have an active signaling pathway involving the target kinase

  • Complete cell culture medium

  • Compound X stock solution (in DMSO)

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: one specific for the phosphorylated form of the substrate (p-Substrate) and one for the total substrate protein (Total-Substrate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with phosphatase and protease inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. BSA is often preferred over milk for phospho-antibody incubations as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total substrate protein. Alternatively, run duplicate gels.

Interpretation of Results: A dose-dependent decrease in the signal for the p-Substrate, with no change in the total substrate levels, indicates that Compound X is effectively inhibiting the target kinase in the cells.

Cell Viability and Proliferation Assays

To determine if the inhibition of the target kinase by Compound X leads to a functional cellular outcome, cell viability or proliferation assays can be performed.[15] This is particularly relevant if the target kinase is known to be a driver of cell proliferation in a specific cancer cell line. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, are highly sensitive and suitable for high-throughput screening.[16][17]

Protocol 3: Cell Viability Assessment using CellTiter-Glo®

Materials:

  • Cancer cell line dependent on the target kinase signaling

  • Complete cell culture medium

  • Compound X stock solution (in DMSO)

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Similar to the IC50 determination, calculate the percent inhibition of cell viability for each concentration of Compound X relative to the vehicle control. Plot the results and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Interpretation of Results: A low GI50 value that correlates with the IC50 for target phosphorylation in cells provides strong evidence that Compound X exerts its anti-proliferative effect through the inhibition of the target kinase.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the initial characterization of a novel small molecule, such as 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (Compound X), as a potential kinase inhibitor. By systematically determining its biochemical potency and selectivity, and then validating its on-target activity and functional consequences in a cellular context, researchers can build a strong foundation for further preclinical and clinical development. This integrated approach ensures a thorough understanding of the compound's mechanism of action and its therapeutic potential.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Cusabio. (n.d.). Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Excedr. (2022). An Overview of Protein Kinases: Definition & Functions. Retrieved from [Link]

  • Eurofins DiscoverX. (2023). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Assay Genie. (n.d.). Protein Kinases: Overview, Classification and Therapeutic Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein kinase. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 1203, 55-71. Retrieved from [Link]

  • Imperial College London. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Michael, S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 15(6), 274-290. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Retrieved from [Link]

  • Niles, A. L., et al. (2012). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies, 10(6), 529-538. Retrieved from [Link]

  • Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Szyjka, S. J., & Tesch, D. (1982). A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP. The Biochemical journal, 208(3), 717–720. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this moderately polar aromatic amide.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical characteristics of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and its likely impurities. The interplay of the electron-donating methoxy group, the polar amide linkage, and the lipophilic, electron-withdrawing trifluoromethyl group dictates its behavior on a silica gel stationary phase.

CompoundStructureMolecular Weight ( g/mol )PolarityKey Characteristics
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide297.26IntermediateThe target compound. The amide bond provides polarity, while the aromatic rings and the CF3 group contribute to its lipophilicity. Expected to be a white to off-white solid.
2-Methoxybenzoic acid2-Methoxybenzoic acid152.15High (Acidic)A likely unreacted starting material. The carboxylic acid group will interact strongly with silica gel, leading to a very low Rf value and potential streaking.[1]
4-(Trifluoromethyl)aniline4-(Trifluoromethyl)aniline161.12Moderate (Basic)A likely unreacted starting material. The basic amine group can cause tailing on silica gel due to interactions with acidic silanol groups.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in a question-and-answer format.

Q1: What is a good starting solvent system for the purification of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide?

A1: Based on the intermediate polarity of the target compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the recommended starting point.

Recommended Protocol:

  • TLC Analysis: Begin by running Thin-Layer Chromatography (TLC) plates with varying ratios of ethyl acetate (EtOAc) in hexanes. A good starting point is to test 10%, 20%, and 30% EtOAc in hexanes.

  • Target Rf: Aim for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the product spot on the TLC plate. This Rf range typically provides the best separation on a column.

  • Initial Column Conditions: A common starting condition for compounds of this polarity is 20-30% ethyl acetate in hexanes .

Causality: An Rf in the 0.25-0.35 range ensures that the compound interacts sufficiently with the stationary phase to allow for separation from less polar and more polar impurities, without requiring an excessively large volume of solvent for elution.

Q2: My product is co-eluting with one of the starting materials. How can I improve the separation?

A2: Co-elution is a common problem, especially if the polarities of the product and impurity are similar. The strategy for improving separation depends on which impurity is co-eluting.

Scenario 1: Co-elution with 4-(trifluoromethyl)aniline (less polar impurity)

  • Problem: The aniline is likely running very close to your product.

  • Solution: Decrease the polarity of your eluent. If you are using 25% EtOAc/Hexanes, try reducing it to 15-20%. This will increase the retention of both compounds but should improve the separation between them. A shallower gradient elution can also be effective.

Scenario 2: Co-elution with 2-methoxybenzoic acid (more polar impurity)

  • Problem: This is less likely as the benzoic acid should be significantly more polar. However, if it is present in large quantities, it can streak up the column and contaminate product fractions.

  • Solution:

    • Acidic Workup: Before chromatography, ensure your crude material has been thoroughly washed with an aqueous basic solution (e.g., saturated NaHCO3) to remove the majority of the acidic starting material.

    • Solvent Modifier: If the acid persists, adding a small amount of acetic acid (e.g., 0.5-1%) to your eluent can help to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and leading to a more defined spot and better elution.

Q3: The spots on my TLC plate and the bands on my column are streaking or tailing. What causes this and how can I fix it?

A3: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by overloading the column. For this particular compound, interactions of the amide or residual basic/acidic impurities with the acidic silanol groups on the silica are likely culprits.

Troubleshooting Tailing:

  • Check for Acidity/Basicity:

    • If you suspect residual 2-methoxybenzoic acid , the acidic proton can cause streaking. As mentioned in Q2, an acidic workup or the addition of a small amount of acetic acid to the eluent can resolve this.

    • If you have unreacted 4-(trifluoromethyl)aniline , the basic amine can interact with the acidic silica, causing tailing. Adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent can neutralize the active sites on the silica and improve peak shape.

  • Reduce Sample Load: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, for a standard flash column, the mass of the crude material should be about 1-2% of the mass of the silica gel.

  • Ensure Proper Dissolution: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble before loading onto the column. If the sample precipitates on the column, it will lead to poor separation and tailing. If solubility is an issue, consider dry loading.

Q4: My compound seems to be decomposing on the silica gel. What are my options?

A4: While amides are generally stable, the combination of functional groups and potential impurities could lead to degradation on the acidic silica surface, especially during long purification runs.

Strategies to Mitigate Decomposition:

  • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a base. This can be done by preparing the column slurry in the eluent containing 1-2% triethylamine, letting it stand for an hour, and then running the column as usual.

  • Use an Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic). You will need to re-optimize your solvent system with TLC using alumina plates.

  • Speed is Key: The longer your compound is on the column, the more time it has to decompose. Use a slightly more polar solvent system to elute your compound faster, and consider using flash chromatography with applied pressure to reduce the run time.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general workflow for the purification of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

1. Preparation of the Column:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Slurry Packing:

    • Add the desired amount of silica gel to a beaker.

    • Add your initial, non-polar eluent (e.g., 10% EtOAc in hexanes) to create a slurry.

    • Stir to remove air bubbles.

    • Pour the slurry into your column and use gentle pressure or tapping to pack the bed uniformly.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Drain the solvent until it is level with the sand.

    • Carefully add a small amount of eluent and repeat the draining process to ensure the sample is loaded as a narrow band.

  • Dry Loading (Recommended for poor solubility or to improve resolution):

    • Dissolve the crude product in a solvent in which it is highly soluble (e.g., methanol or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with your starting solvent system (e.g., 15% EtOAc in hexanes).

  • Collect fractions and monitor their contents by TLC.

  • If the product is eluting too slowly, you can gradually increase the polarity of the eluent (gradient elution). For example, move from 15% to 20%, and then to 25% EtOAc in hexanes.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification tlc Run TLC in Hexane/EtOAc (10%, 20%, 30%) start->tlc rf_check Is Rf of product between 0.25-0.35? tlc->rf_check adjust_polarity Adjust EtOAc % rf_check->adjust_polarity No run_column Pack column and run with optimal solvent system rf_check->run_column Yes adjust_polarity->tlc analyze_fractions Analyze fractions by TLC run_column->analyze_fractions separation_check Good separation? analyze_fractions->separation_check combine_pure Combine pure fractions and evaporate solvent separation_check->combine_pure Yes tailing Streaking or Tailing? separation_check->tailing No coelution Co-elution with impurities? tailing->coelution No add_modifier Add modifier to eluent: - 0.5% AcOH for acid - 0.5% TEA for base tailing->add_modifier Yes decrease_polarity Decrease polarity for less polar impurity coelution->decrease_polarity Less Polar Impurity increase_polarity Increase polarity for more polar impurity coelution->increase_polarity More Polar Impurity add_modifier->run_column decrease_polarity->run_column increase_polarity->run_column

Caption: A flowchart for troubleshooting the column chromatography purification of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

References

  • Chang, L. et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 2), 136–145. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this amide coupling reaction. Our focus is on providing practical, in-depth solutions to minimize side product formation and maximize reaction efficiency.

Core Concepts: Understanding the Primary Challenge

The synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide involves the formation of an amide bond between 2-methoxybenzoic acid and 4-(trifluoromethyl)aniline. The primary difficulty in this reaction stems from the electronic properties of 4-(trifluoromethyl)aniline. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which significantly reduces the electron density on the aniline ring and, crucially, on the nitrogen atom.[1] This diminished electron density decreases the nucleophilicity of the amine, making it less reactive towards the activated carboxylic acid. Consequently, the reaction is often sluggish, leading to incomplete conversion and the formation of undesirable side products.[2][3][4] Standard amide coupling protocols may prove inefficient, requiring careful optimization of reagents and conditions.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low, and I see a lot of unreacted 4-(trifluoromethyl)aniline in the crude analysis. What's going wrong?

A: This is the most common issue and is directly related to the poor nucleophilicity of the electron-deficient aniline. The activation of the 2-methoxybenzoic acid is likely proceeding, but the subsequent attack by the amine is too slow to compete with side reactions or to go to completion under your current conditions.

Causality & Solution:

  • Insufficient Carboxylic Acid Activation: Your coupling reagent may not be potent enough. Standard EDC or DCC alone is often insufficient for such a deactivated amine.[2]

  • Slow Nucleophilic Attack: The core issue is the amine's low reactivity.

Troubleshooting Steps:

  • Incorporate Additives: If using a carbodiimide like EDC, the addition of 1-hydroxybenzotriazole (HOBt) is critical. HOBt traps the highly reactive O-acylisourea intermediate to form an HOBt-active ester. This intermediate is more stable, less prone to side reactions, and provides a longer window for the weakly nucleophilic aniline to react.[2][5] Adding a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can further accelerate the reaction, though it should be used judiciously to avoid other side reactions.[2]

  • Switch to a Stronger Coupling Reagent: Consider using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is specifically designed for difficult couplings and is often more effective than carbodiimides for electron-poor amines.[2][6]

  • Optimize Reaction Temperature: While many amide couplings are run at room temperature, a sluggish reaction with a deactivated amine may benefit from gentle heating (e.g., 40-50 °C). However, monitor the reaction closely, as higher temperatures can also accelerate side product formation.

  • Increase Reagent Concentration: Ensure the reaction is not overly dilute. Higher concentrations can favor the desired bimolecular reaction between the activated acid and the amine.

Q2: I'm using EDC as a coupling reagent and I've isolated a major side product with a mass corresponding to my desired product + EDC - H₂O. What is this impurity?

A: You are most likely observing the formation of an N-acylurea byproduct. This is the most common side product when using carbodiimide coupling agents with poorly reactive amines.

Mechanism of Formation: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. If the amine nucleophile is not readily available or is slow to react, this intermediate can undergo an irreversible intramolecular rearrangement to form the stable N-acylurea.[5]

Solutions:

  • Pre-activation with HOBt: The most effective way to prevent N-acylurea formation is to add HOBt along with EDC and the carboxylic acid before adding the amine. This intercepts the O-acylisourea to form the HOBt-active ester, which cannot rearrange to an N-acylurea.

  • Control Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent relative to the amine can sometimes help, but the use of HOBt is the more robust solution.

ReactionPathways cluster_activation Activation cluster_pathways Reaction Pathways cluster_solution HOBt-Mediated Solution Acid 2-Methoxybenzoic Acid OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC Amine 4-(CF3)Aniline (Weak Nucleophile) NAU N-Acylurea (Side Product) OAI->NAU Intramolecular Rearrangement Product Desired Amide Product OAI->Product + Amine (Slow) ActiveEster HOBt-Active Ester (Stable Intermediate) OAI->ActiveEster + HOBt (Fast) HOBt HOBt ActiveEster->Product + Amine

Caption: Desired vs. side reaction pathways in EDC coupling.

Q3: I used DCC for the coupling and now have a white solid that won't dissolve in my workup solvents. How do I get rid of it?

A: You are dealing with N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling reagent. DCU is notoriously insoluble in most common organic solvents, making purification by chromatography or extraction difficult.[2][6][7]

Solutions:

  • Proactive Approach (Recommended): Switch to EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed with a simple aqueous workup.[6][7]

  • Reactive Approach (If you must use DCC):

    • Filtration: Before the aqueous workup, dilute the reaction mixture with a solvent in which the product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate) and filter the mixture through a pad of Celite®. This will remove the bulk of the precipitated DCU.

    • Trituration: After concentrating the crude product, you can sometimes remove residual DCU by triturating with a solvent like diethyl ether or hexanes, where the DCU has very low solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting protocol for this synthesis to avoid side products?

A: A robust starting point is the use of EDC in combination with HOBt in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). See the detailed protocol in the section below. This combination directly addresses the two main challenges: the slow reaction of the electron-deficient amine and the potential for N-acylurea formation.[2]

Q2: How do EDC and DCC compare for this specific reaction?

A: While both are carbodiimide coupling agents that activate carboxylic acids, their primary difference lies in the solubility of their byproducts, which has significant practical implications for this synthesis.

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Byproduct N,N'-Dicyclohexylurea (DCU)1-Ethyl-3-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in most organic solvents and water.[6][7]Soluble in water.[6]
Purification Requires filtration, often tedious.[2]Easily removed by aqueous extraction.
Recommendation Not recommended for this reaction unless necessary.Highly recommended for ease of purification.

Q3: What is the specific role of additives like HOBt and DMAP?

A:

  • HOBt (1-Hydroxybenzotriazole): Its primary role is to suppress side reactions and minimize racemization (though racemization is not a concern for this specific molecule). It reacts with the O-acylisourea intermediate faster than it can rearrange, forming an HOBt-active ester. This new intermediate is more stable, preventing the formation of N-acylurea, and is still highly reactive towards the amine.[2][5][6]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It can be used in catalytic amounts (0.05-0.2 equivalents) to accelerate the attack of the amine on the activated ester. It is particularly useful when dealing with poorly nucleophilic amines.[1][2]

TroubleshootingDecisionTree Problem Problem Observed LowYield Low Yield / Incomplete Reaction Problem->LowYield SideProduct Major Side Product (e.g., N-acylurea) Problem->SideProduct Purification Purification Issues (Insoluble Solid) Problem->Purification Cause1 Cause: Poor Amine Nucleophilicity LowYield->Cause1 Cause2 Cause: O-Acylisourea Rearrangement SideProduct->Cause2 Cause3 Cause: DCU Precipitation (from DCC) Purification->Cause3 Solution1 Solution: 1. Add HOBt/DMAP 2. Use HATU 3. Increase Temp/Conc. Cause1->Solution1 Solution2 Solution: 1. Add HOBt before Amine (Pre-activation) Cause2->Solution2 Solution3 Solution: 1. Switch to EDC 2. Filter reaction mixture before workup Cause3->Solution3

Caption: A decision tree for troubleshooting common issues.

Recommended Experimental Protocol

This protocol is optimized to minimize side products when coupling 2-methoxybenzoic acid with the electron-deficient 4-(trifluoromethyl)aniline.

Reagents & Materials:

  • 2-Methoxybenzoic Acid (1.0 eq.)

  • 4-(Trifluoromethyl)aniline (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reaction

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-methoxybenzoic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Activation: Stir the mixture at room temperature for 20-30 minutes. This "pre-activation" step allows for the formation of the HOBt-active ester.

  • Amine Addition: To the activated mixture, add 4-(trifluoromethyl)aniline (1.1 eq.) followed by DIPEA (3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting starting material.[1]

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.[1]

References
  • Vallecoccia, M. et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Google Patents. (CN113698315A). Synthetic method of 2-trifluoromethyl benzamide.
  • Wardell, J. L. et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. (2021). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Tanski, J. M. et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2019). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. [Link]

  • ResearchGate. (2012). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • National Institutes of Health. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ChemRxiv. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. [Link]

  • Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. [Link]

Sources

Benzamide Synthesis Technical Support Center: A Guide to Optimization and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of benzamide and its derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during benzamide synthesis.

Q1: What is the most common and reliable laboratory method for synthesizing benzamide?

A1: The most prevalent laboratory method is the Schotten-Baumann reaction. This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine. A base is used to neutralize the hydrochloric acid that is formed as a byproduct.[1][2][3] Another widely used approach begins with benzoic acid, which is activated, often with an agent like thionyl chloride to form benzoyl chloride in situ, followed by amidation.[1]

Q2: What are the primary side reactions I should be aware of?

A2: The two most significant side reactions that can impact your yield and purity are the hydrolysis of the benzoyl chloride starting material and the over-acylation of the newly formed benzamide, which results in N-benzoylbenzamide.[1] Minimizing these is critical for a successful synthesis.

Q3: How can I prevent the hydrolysis of my benzoyl chloride?

A3: Benzoyl chloride readily reacts with water to form benzoic acid.[1] To mitigate this, it is imperative to use anhydrous (dry) solvents and reagents and to ensure all glassware is thoroughly dried before use.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture. Additionally, conducting the reaction at a low temperature can help slow the rate of hydrolysis.[1]

Q4: What is over-acylation and how can I avoid it?

A4: Over-acylation, or diacylation, occurs when a molecule of the newly formed benzamide reacts with a second molecule of benzoyl chloride.[1] This is more probable when using a large excess of benzoyl chloride or at elevated reaction temperatures. To prevent this, add the benzoyl chloride to the amine solution slowly and in a controlled manner.[4] This ensures it preferentially reacts with the more nucleophilic starting amine rather than the product amide. Maintaining a lower reaction temperature is also beneficial.[1]

Q5: My reaction yield is consistently low. What are the most probable causes?

A5: Low yields can be attributed to several factors. As previously mentioned, hydrolysis of the acyl chloride is a common culprit.[2] Other possibilities include an incomplete reaction due to insufficient reaction time or suboptimal temperature.[1] It is also possible to lose a significant amount of product during the workup and purification steps, for instance, by using too much solvent during recrystallization.[2]

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a structured approach to diagnosing and solving common problems encountered during benzamide synthesis.

Problem Potential Cause Troubleshooting Strategy
Low Yield of Benzamide Hydrolysis of benzoyl chloride to benzoic acid.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Add benzoyl chloride slowly to the reaction mixture.[1]
Incomplete reaction.Increase the reaction time or allow the reaction mixture to gently warm to room temperature after the initial exothermic phase has subsided.[1]
Loss of product during workup.Optimize extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[1]
Formation of N-benzoylbenzamide (Diacylation) Incorrect stoichiometry.Avoid using a large excess of benzoyl chloride. A stoichiometric amount or a slight excess of the amine is recommended.[4]
Rapid addition of the acylating agent.Add the benzoyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent, which favors mono-acylation.[4]
Oily Product Instead of a Solid Precipitate Presence of significant impurities.Attempt to purify a small sample by recrystallization to see if a solid product can be obtained. Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and guide further troubleshooting.[4]
Incomplete reaction or excess solvent.Ensure the reaction has gone to completion. If the product is highly soluble in the reaction solvent, consider removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system.[4]
Persistent Colored Impurities Formation of chromophoric byproducts.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]
Degradation of the compound.N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Ensure that pH and temperature are controlled during workup and purification.[5]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Benzamide Synthesis from Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol outlines the synthesis of benzamide from benzoyl chloride and aqueous ammonia, a classic example of the Schotten-Baumann reaction.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (e.g., 25%)

  • Distilled water

  • Ice bath

  • Conical flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Preparation: In a conical flask, place 5 mL of concentrated aqueous ammonia and add an equal amount of distilled water.[3] Cool the flask in an ice bath.

  • Reaction: While stirring or shaking the flask, slowly add 2 mL of benzoyl chloride dropwise.[3] A white precipitate of crude benzamide will begin to form.[3] The reaction is exothermic, so maintain the temperature with the ice bath.[6]

  • Completion: After the addition is complete, continue to shake or stir the mixture for an additional 15-20 minutes to ensure the reaction goes to completion.[3][6]

  • Isolation: Collect the precipitated crude benzamide by vacuum filtration.[2] Wash the product with a small amount of cold water to remove any unreacted ammonia and ammonium chloride.[3][4]

  • Purification: Recrystallize the crude product from hot water to obtain pure benzamide crystals.[4][6] Dry the crystals thoroughly.[4]

Protocol 2: Benzamide Synthesis from Benzoic Acid using a Coupling Reagent

This protocol details the synthesis of a substituted benzamide from a carboxylic acid and an amine using a carbodiimide coupling agent like EDC.

Materials:

  • Benzoic acid derivative

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a solution of the benzoic acid derivative (1 equivalent) and the amine (1.1 equivalents) in an anhydrous solvent, add DIPEA (2.5 equivalents).[2]

  • Coupling Reagent Addition: Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography or recrystallization.[2]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Troubleshooting_Workflow start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Glassware dry? start->check_hydrolysis check_stoichiometry Review Stoichiometry: - Excess benzoyl chloride? start->check_stoichiometry check_workup Analyze Workup & Purification: - Correct pH? - Recrystallization solvent optimal? start->check_workup solution_hydrolysis Solution: - Use dry solvents/reagents. - Perform under inert atmosphere. check_hydrolysis->solution_hydrolysis solution_stoichiometry Solution: - Use stoichiometric amine. - Slow addition of benzoyl chloride. check_stoichiometry->solution_stoichiometry solution_workup Solution: - Optimize pH during washes. - Test different recrystallization solvents. check_workup->solution_workup

Caption: A decision-making workflow for troubleshooting common issues in benzamide synthesis.

Schotten_Baumann_Mechanism cluster_0 Schotten-Baumann Reaction Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Tetrahedral_Intermediate Benzamide Benzamide Tetrahedral_Intermediate->Benzamide Collapse of Intermediate HCl HCl Tetrahedral_Intermediate->HCl Base Base (e.g., excess NH3) Ammonium_Chloride Ammonium Salt HClBase HClBase HClBase->Ammonium_Chloride Neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction for benzamide synthesis.

References

  • Process for preparing benzamide - Google Patents. (n.d.).
  • Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-321. Retrieved January 25, 2026, from [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). In An experimental handbook for pharmaceutical organic chemistry-i (pp. 95-100). Retrieved January 25, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

  • Prakash, G. K. S., Mathew, T., Panja, C., & Olah, G. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters, 53(35), 4679–4681. Retrieved January 25, 2026, from [Link]

  • Ahmadi, S., Hosseini-Sarvari, M., & Zakavi, S. (2020). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Journal of the Iranian Chemical Society, 17(10), 2635-2646. Retrieved January 25, 2026, from [Link]

  • vibzz lab. (2020, August 6). Benzamide - Organic synthesis [Video]. YouTube. [Link]

  • Benzamide Synthesis and Recrystallization | PDF - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved January 25, 2026, from [Link]

  • Effect of temperature on conversion of methyl benzoate to benzamide, pulse injection. … - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 25, 2026, from [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (n.d.). Retrieved January 25, 2026, from [Link]

  • NileRed. (2018, June 3). Benzamide Preparation from Benzoic Acid [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As your dedicated scientific resource, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Understanding the Stability Profile of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a substituted benzamide with potential applications in various research fields. The stability of this compound in solution is a critical factor for obtaining reliable experimental results. The molecule's structure, featuring a methoxy group on the benzoyl ring and a trifluoromethyl group on the N-phenyl ring, presents a unique combination of electronic effects that influence its susceptibility to degradation.

The electron-donating nature of the 2-methoxy group can influence the reactivity of the adjacent amide bond. Conversely, the potent electron-withdrawing trifluoromethyl group significantly impacts the electronic properties of the N-phenyl ring, which can affect the overall stability of the molecule[1][2]. Understanding these influences is key to mitigating potential stability issues.

The primary degradation pathway for benzamides in solution is typically hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. Other potential degradation routes include photodegradation and oxidation. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My analytical results for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide solutions are inconsistent over time. What could be the cause?

A1: Inconsistent analytical results are often the first indication of compound instability. The most probable cause is the degradation of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in your solvent system. The primary suspect for this degradation is hydrolysis of the amide bond, especially if your solution is not neutral or if it has been stored for an extended period.

Causality: The amide bond in the benzamide structure is susceptible to cleavage by nucleophilic attack, a reaction that is significantly accelerated in the presence of acid or base catalysts[3][4][5]. Even seemingly neutral solvents can have dissolved acidic or basic impurities that can promote degradation over time.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock and working solutions. Even slight deviations from neutral (pH 7) can impact stability.

  • Solvent Purity: Ensure you are using high-purity, fresh solvents. Older solvents can absorb atmospheric CO2 (forming carbonic acid) or leach impurities from storage containers.

  • Forced Degradation Study: To confirm susceptibility to hydrolysis, perform a simple forced degradation study. This will help you understand the compound's stability under your specific conditions.

Experimental Protocols

Protocol 1: Rapid Forced Degradation Study for Hydrolytic Stability Assessment

This protocol is designed to quickly assess the susceptibility of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide to acid- and base-catalyzed hydrolysis.

Materials:

  • 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in your chosen organic solvent.

  • Set Up Degradation Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, take an aliquot from each solution, neutralize it if necessary, and analyze it by HPLC.

  • Data Evaluation: Compare the peak area of the parent compound in the acidic and basic solutions to the neutral control at each time point. A significant decrease in the parent peak area in the stressed samples indicates degradation.

Expected Outcome: This study will reveal the compound's sensitivity to pH changes and help you establish appropriate handling and storage conditions.

Diagram: Potential Hydrolytic Degradation Pathway

2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide 2-Methoxybenzoic_acid 2-Methoxybenzoic acid 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide->2-Methoxybenzoic_acid Acid or Base Hydrolysis 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide->4-(Trifluoromethyl)aniline Acid or Base Hydrolysis

Caption: Potential hydrolytic degradation of the parent compound.

Q2: I observe new, unidentified peaks in the chromatogram of my aged 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide solution. What are they?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, the most likely degradation products from hydrolysis are 2-methoxybenzoic acid and 4-(trifluoromethyl)aniline.

Expertise & Experience: In drug development, identifying degradation products is a critical step in ensuring the safety and efficacy of a pharmaceutical compound[6][7]. Understanding the potential degradation pathways allows for the development of stability-indicating analytical methods.

Validation: To confirm the identity of these new peaks, you can:

  • Co-injection: If authentic standards of 2-methoxybenzoic acid and 4-(trifluoromethyl)aniline are available, co-inject them with your degraded sample. An increase in the peak area of a specific degradant peak upon co-injection provides strong evidence of its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the new peaks can be compared to the expected masses of the potential degradation products.

Table: Potential Degradation Products and their Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
2-Methoxybenzoic acidC₈H₈O₃152.15153.05
4-(Trifluoromethyl)anilineC₇H₆F₃N161.12162.05
Q3: My solutions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide turn yellow upon exposure to light. Is this a stability concern?

A3: Yes, a color change upon exposure to light is a strong indicator of photodecomposition. Aromatic compounds, including benzamides, can be susceptible to degradation when exposed to UV or even ambient light[8][9].

Trustworthiness: Photostability testing is a standard requirement in pharmaceutical development to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life when exposed to light.

Mitigation and Best Practices:

  • Light Protection: Always store solutions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in amber vials or wrap clear vials with aluminum foil to protect them from light.

  • Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.

  • Photostability Study: If your application requires exposure to light, it is crucial to perform a formal photostability study to understand the degradation kinetics and identify the photoproducts.

Diagram: General Workflow for a Photostability Study

cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Evaluation Prepare_Solution Prepare solution in a clear container Expose_to_Light Expose to a controlled light source (UV/Vis) Prepare_Solution->Expose_to_Light Dark_Control Store a control sample in the dark Prepare_Solution->Dark_Control Analyze_Samples Analyze both samples by HPLC at time points Expose_to_Light->Analyze_Samples Dark_Control->Analyze_Samples Compare_Results Compare chromatograms for new peaks and loss of parent Analyze_Samples->Compare_Results

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory to pilot plant and beyond. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and ensure a robust, efficient, and scalable process.

Overview of the Synthesis

The synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a critical transformation, often employed in the development of pharmaceutically active compounds. The core of this synthesis is the formation of an amide bond between 2-methoxybenzoic acid and 4-(trifluoromethyl)aniline. While straightforward on a lab scale, scaling up this reaction presents unique challenges that require careful consideration of reaction conditions, reagent selection, and process control.

The general reaction scheme is as follows:

Caption: General reaction for the synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis scale-up.

Q1: What are the most common methods for activating the carboxylic acid for this reaction?

A1: The most prevalent method is the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a robust and cost-effective method for large-scale production.[1] Alternatively, in situ activation using coupling reagents can be employed, although this may be less economical for very large scales.[2]

Q2: Which coupling reagents are recommended for this synthesis if I want to avoid forming the acyl chloride?

A2: For direct amide coupling, carbodiimides like dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Phosphonium-based reagents such as BOP and PyBOP are also highly effective but can be more expensive.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: When using thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood as these reagents are corrosive, toxic, and react violently with water to release HCl gas. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride.[3] 4-(Trifluoromethyl)aniline is also toxic and should be handled with appropriate personal protective equipment (PPE).

Q4: How does the trifluoromethyl group on the aniline affect the reaction?

A4: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen. This can make the amidation reaction more challenging compared to anilines with electron-donating groups.[4] Consequently, more forcing reaction conditions or more reactive acylating agents may be necessary to achieve a good yield.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up process.

Problem 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low, and I observe a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?

A: Low yields can often be attributed to several factors, especially during scale-up. Here’s a breakdown of potential issues and troubleshooting steps:

  • Insufficient Activation of the Carboxylic Acid:

    • Cause: Incomplete conversion of 2-methoxybenzoic acid to its acyl chloride or inefficient in situ activation.

    • Troubleshooting:

      • Acyl Chloride Route: Ensure a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of SOCl₂) is used. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing for the methyl ester by GC-MS.

      • Coupling Reagent Route: Use at least a stoichiometric amount of the coupling reagent. Ensure the reagents are of high purity and anhydrous.

  • Hydrolysis of the Acyl Chloride:

    • Cause: The presence of moisture in the reaction vessel or solvents.

    • Troubleshooting: Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may be too slow at lower temperatures.

    • Troubleshooting: Gradually increase the reaction temperature. For the reaction of the acyl chloride with the aniline, gentle heating (e.g., 40-50 °C) can often drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.

Problem 2: Formation of Impurities and Byproducts

Q: I am observing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize their formation?

A: The formation of byproducts is a common challenge in scaling up this synthesis, often leading to purification difficulties.

  • Common Byproducts:

    • Diacylated Aniline: Formation of a secondary amide by reaction of the product with another molecule of the acyl chloride.

    • Anhydride Formation: Self-condensation of the activated carboxylic acid.

    • Unreacted Starting Materials: As discussed in the low yield section.

  • Troubleshooting and Minimization:

    • Controlled Addition: Add the acyl chloride solution dropwise to the solution of the aniline and base. This maintains a low concentration of the acylating agent and minimizes diacylation.

    • Use of a Base: Include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.[1] This prevents the protonation of the aniline, which would render it non-nucleophilic.

    • Strictly Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the product and starting materials.[3]

Problem 3: Difficulties in Product Isolation and Purification

Q: I am struggling to obtain a pure product after the reaction work-up. What is the recommended procedure for isolation and purification on a larger scale?

A: Effective purification is key to obtaining a high-quality final product.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.

    • Perform an aqueous work-up by washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess aniline and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: This is often the most effective and scalable method for purifying the crude product.[3]

      • Solvent Screening: Screen for a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Silica Gel Chromatography: While effective on a small scale, this method can be cumbersome and expensive for large-scale production. It is best reserved for situations where recrystallization is ineffective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide via Acyl Chloride

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Materials:

  • 2-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-(Trifluoromethyl)aniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. The resulting 2-methoxybenzoyl chloride is used in the next step without further purification.

  • Amidation:

    • In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from hot ethanol to yield pure 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide.

Comparative Data

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for different synthetic approaches.

Activation MethodBaseSolventTypical Yield (%)Purity (%)Scale-up Feasibility
SOCl₂TriethylamineDCM85-95>98Excellent
(COCl)₂PyridineToluene80-90>98Good (costlier)
EDC/HOBtDIPEADMF75-85>97Moderate (reagent cost)
BOPTriethylamineAcetonitrile80-90>99Low (high cost, atom economy)

References

  • Synthesis of 2-Trifluoromethyl Benzamide.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 53(1), 273-276. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1602. [Link]

  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Rozen, S., & Ben-David, I. (2013). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry, 78(23), 11849–11855. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. [Link]

  • Li, W., et al. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

  • Chang, H. M., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1545–1553. [Link]

  • Wang, F., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2201-2212. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • De-la-Rosa, M., et al. (2022). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Langer, P., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry – A European Journal, 28(22), e202200244. [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Shinde, A. H., & Sathyamoorthi, S. (2020). Synthesis of (4-methoxyphenyl)sulfamate. Organic Syntheses, 97, 312-326. [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize the synthesis of this important benzamide derivative.

Introduction

The synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is a fundamental transformation in medicinal chemistry and materials science. The most common and direct route to this compound is the Schotten-Baumann N-acylation of 4-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride. While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate purification and compromise the final product's quality. This guide will provide a comprehensive overview of these impurities, their formation mechanisms, and strategies for their control and removal.

Common Impurities in the Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Understanding the potential impurities is the first step toward a successful synthesis. The primary impurities can be categorized as process-related (arising from starting materials and reagents) and product-related (side-products from the reaction).

Impurity NameStructureOrigin
Process-Related Impurities
2-Methoxybenzoyl chlorideO=C(Cl)C1=CC=CC=C1OCUnreacted starting material
4-(Trifluoromethyl)anilineNC1=CC=C(C(F)(F)F)C=C1Unreacted starting material
2-Methoxybenzoic acidO=C(O)C1=CC=CC=C1OCHydrolysis of 2-methoxybenzoyl chloride
Product-Related Impurities
N,N-bis(2-methoxybenzoyl)-4-(trifluoromethyl)anilineO=C(C1=CC=CC=C1OC)N(C2=CC=C(C(F)(F)F)C=C2)C(=O)C3=CC=CC=C3OCDiacylation of 4-(trifluoromethyl)aniline

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in a question-and-answer format.

Q1: My reaction yield is low, and I observe a significant amount of 2-methoxybenzoic acid in my crude product. What is the likely cause and how can I fix it?

A1: The presence of 2-methoxybenzoic acid is a clear indication of the hydrolysis of your starting material, 2-methoxybenzoyl chloride. This is a common issue, especially if the reaction is not performed under strictly anhydrous conditions.[1]

  • Causality: 2-methoxybenzoyl chloride is highly reactive towards nucleophiles, including water. Any moisture present in your reaction setup, solvents, or reagents will lead to the formation of the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods.

    • Reagent Quality: Use a fresh bottle of 2-methoxybenzoyl chloride or distill it before use to remove any hydrolyzed impurities.

Q2: I'm seeing a significant amount of a higher molecular weight byproduct in my LC-MS analysis, which I suspect is the diacylated aniline. How can I prevent its formation?

A2: The formation of N,N-bis(2-methoxybenzoyl)-4-(trifluoromethyl)aniline is a common side reaction, especially when using a strong base or an excess of the acylating agent.[1]

  • Causality: After the initial N-acylation, the resulting amide can be deprotonated by the base, forming an amidate anion. This anion can then react with another molecule of 2-methoxybenzoyl chloride to form the diacylated product. Deactivated anilines, such as 4-(trifluoromethyl)aniline, can be more prone to this side reaction under certain conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-(trifluoromethyl)aniline relative to the 2-methoxybenzoyl chloride to ensure the acyl chloride is consumed before significant diacylation can occur.

    • Slow Addition: Add the 2-methoxybenzoyl chloride solution dropwise to the solution of the aniline and base. This maintains a low concentration of the acylating agent, favoring the mono-acylation reaction.

    • Choice of Base: A milder, non-nucleophilic base like triethylamine or diisopropylethylamine is generally preferred over stronger bases like sodium hydroxide for this type of reaction to minimize the formation of the amidate anion. The use of an appropriate amount of base is crucial to neutralize the HCl generated without promoting the side reaction.[2]

Q3: My crude product is an oil and is difficult to crystallize. What are some strategies to induce crystallization?

A3: Oily products are often the result of residual solvents or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Trituration: Try to induce crystallization by stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove oily impurities and encourage the formation of a solid.

    • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the oil to initiate crystallization.

    • Solvent System for Recrystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes turbid. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for Schotten-Baumann reactions as they are relatively inert and can dissolve both the starting materials and the product.[3] It is crucial to use anhydrous grades of these solvents.

Q2: What is the role of the base in this reaction?

A2: The primary role of the base (e.g., triethylamine, pyridine) is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[2][4] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(Trifluoromethyl)aniline

  • 2-Methoxybenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)aniline (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: HPLC Method for Impurity Profiling

This reverse-phase HPLC method can be used to separate the product from its key impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)%A%B
07030
201090
251090
267030
307030

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Expected Elution Order:

  • 2-Methoxybenzoic acid

  • 4-(Trifluoromethyl)aniline

  • 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

  • 2-Methoxybenzoyl chloride (may hydrolyze on the column)

  • N,N-bis(2-methoxybenzoyl)-4-(trifluoromethyl)aniline

Visualizations

Diagram 1: Synthetic Pathway and Impurity Formation

G A 2-Methoxybenzoyl chloride P 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide A->P + Base - HCl I1 2-Methoxybenzoic acid A->I1 + H2O - HCl B 4-(Trifluoromethyl)aniline B->P I2 N,N-bis(2-methoxybenzoyl)- 4-(trifluoromethyl)aniline P->I2 + 2-Methoxybenzoyl chloride + Base

Caption: Synthetic route to 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide and key impurity pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_hydrolysis Hydrolysis Issue cluster_diacylation Diacylation Issue cluster_unreacted Incomplete Reaction start Low Yield of Product check_impurities Analyze crude product by LC-MS/TLC start->check_impurities hydrolysis High level of 2-Methoxybenzoic acid? check_impurities->hydrolysis solution_hydrolysis Use anhydrous solvents/reagents and inert atmosphere. hydrolysis->solution_hydrolysis Yes diacylation High level of di-acylated product? hydrolysis->diacylation No solution_diacylation Slow addition of acyl chloride Control stoichiometry Use milder base. diacylation->solution_diacylation Yes unreacted High levels of starting materials? diacylation->unreacted No solution_unreacted Increase reaction time Check reagent quality. unreacted->solution_unreacted Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Chang, B., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1533-1541. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2963–o2964. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Ouyang, F., et al. (2019). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 24(10), 1993. [Link]

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatographic Science, 49(8), 587–592. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Vlachou, M., et al. (2006). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2006(13), 160-170. [Link]

Sources

analytical techniques for detecting impurities in 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-proven insights into identifying and resolving common challenges encountered during the impurity analysis of this molecule. Our focus is not just on what to do, but why you're doing it, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your analytical work.

Q1: What are the primary ?

A: The principal technique is High-Performance Liquid Chromatography (HPLC), typically with UV detection, due to its high resolution and sensitivity for non-volatile organic impurities.[1] For structural elucidation and confirmation, HPLC coupled with Mass Spectrometry (LC-MS) is indispensable. Gas Chromatography (GC), often with a Mass Spectrometry (MS) detector, is employed to analyze volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[1][2]

Q2: What are the most probable process-related impurities I should look for?

A: Based on the common synthesis route (acylation of 4-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride), you should anticipate the following impurities:

  • Unreacted Starting Materials: 2-methoxybenzoic acid (from hydrolysis of the acid chloride) and 4-(trifluoromethyl)aniline.

  • By-products: Impurities arising from side reactions, which can be specific to the synthetic conditions used. For instance, inefficient reaction conditions could lead to residual intermediates.[3]

  • Reagent-derived Impurities: Impurities originating from the reagents used in the synthesis, such as formamide if N-methylformamide is used in related steps.[4]

Q3: What are the likely degradation pathways for this molecule?

A: The structure of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide suggests several potential degradation pathways that should be investigated through forced degradation studies.[5]

  • Hydrolysis: The amide bond is susceptible to both acidic and basic hydrolysis, which would cleave the molecule into 2-methoxybenzoic acid and 4-(trifluoromethyl)aniline.

  • Oxidation: The methoxy group and the aromatic rings can be susceptible to oxidation.

  • Photolysis: Exposure to UV light may induce degradation, potentially through radical mechanisms. Methanol should be avoided as a co-solvent in photolytic studies as it can generate methoxy radicals that create artifacts.[6]

Section 2: HPLC Troubleshooting Guide

This guide addresses specific, practical problems you may encounter during HPLC analysis.

Q: I'm observing significant peak tailing for the main analyte peak. What is the cause, and how can I fix it?

A: Causal Analysis: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase. In reverse-phase HPLC, the primary cause is often the interaction of basic functional groups on the analyte (like the amide nitrogen) with acidic, un-capped silanol groups on the silica-based column packing.[7]

Systematic Troubleshooting Strategy:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is to suppress the ionization of the silanol groups. Lowering the pH of the mobile phase to between 2.5 and 3.5 protonates the silanols, minimizing their interaction with the analyte.

  • Use of a High-Purity Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups and are less prone to causing peak tailing.[7]

  • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH effectively at the column surface.[8]

dot

start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is Column High-Purity Silica? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Action: Switch to a modern, end-capped column check_column->replace_column No check_buffer Is Buffer Concentration Adequate (10-25mM)? check_column->check_buffer Yes replace_column->resolved increase_buffer Action: Increase buffer concentration check_buffer->increase_buffer No check_buffer->resolved Yes increase_buffer->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: My retention times are drifting to shorter times over a series of injections. What's happening?

A: Causal Analysis: A gradual decrease in retention time often points to a change in the stationary phase or mobile phase composition. The most common cause is the loss of the bonded stationary phase (column bleed) due to an aggressive mobile phase pH (typically > 7.5 for standard silica columns).[8] Another possibility is a change in the mobile phase composition if it is mixed online and one component is volatile.[8]

Systematic Troubleshooting Strategy:

  • Verify Mobile Phase pH: Ensure the pH of your mobile phase is within the column manufacturer's recommended range. For most silica-based C18 columns, this is between pH 2 and 7.5.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Insufficient equilibration can cause retention time drift in the initial injections.

  • Check for Leaks: A leak in the pump or fittings can lead to an incorrect mobile phase composition and affect retention times.[9]

  • Mobile Phase Preparation: If using volatile solvents like acetonitrile, keep reservoirs covered to prevent selective evaporation, which would alter the mobile phase composition over time.[8]

Q: I suspect an impurity is co-eluting with my main peak. How can I confirm this and achieve separation?

A: Causal Analysis: Co-elution occurs when two or more compounds have identical retention times under the current chromatographic conditions. To resolve them, you must alter the selectivity of the system, which means changing the relative interaction of the analytes with the stationary and mobile phases.

Systematic Troubleshooting Strategy:

  • Peak Purity Analysis (PDA/DAD): Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. If the UV spectra are not homogenous across the peak, it is impure.

  • Change Mobile Phase Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can often resolve co-eluting peaks.

  • Alter Stationary Phase: If changing the mobile phase is ineffective, switch to a column with a different stationary phase. For example, if you are using a C18 column, try a Phenyl-Hexyl or a Cyano column. These phases offer different retention mechanisms (e.g., π-π interactions) that can alter selectivity.

  • Temperature Adjustment: Lowering the column temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Section 3: GC-MS Analysis for Volatile Impurities

Q: I am trying to analyze for residual 2-methoxybenzoyl chloride using GC-MS, but I am seeing a peak for 2-methoxybenzoic acid instead. Why?

A: Causal Analysis: This is a classic example of thermal degradation in the GC inlet. Acid chlorides are highly reactive and can be hydrolyzed to the corresponding carboxylic acid by trace amounts of water in the sample or carrier gas, especially at the high temperatures of the GC injector port.

Systematic Troubleshooting Strategy:

  • Lower Inlet Temperature: Reduce the injector temperature in increments of 20°C to find the lowest possible temperature that still allows for efficient volatilization of your analyte without causing degradation.

  • Use a Derivatization Agent: To make the analyte more thermally stable and less polar, consider derivatization. For example, reacting the sample with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert the acidic proton of the hydrolyzed benzoic acid into a non-polar trimethylsilyl (TMS) ether, which is more amenable to GC analysis.[2]

  • Ensure an Inert Flow Path: Use deactivated liners and gold-plated seals in your injector to minimize active sites that can catalyze degradation.

Section 4: Protocols and Workflows

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a robust starting point for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a UV/PDA detector.

    • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Detection: Monitor at 254 nm or a wavelength of maximum absorbance for the parent compound.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mobile Phase & Gradient:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.09010
25.01090
30.01090
30.19010
35.09010

Causality Note: The use of 0.1% formic acid (pH ~2.7) is critical to ensure sharp, symmetrical peaks by suppressing silanol interactions.[7] The gradient is designed to elute a wide range of potential impurities, from polar (early eluting) to non-polar (late eluting).

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[5]

dot

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep Prepare 1 mg/mL stock solution in Acetonitrile:Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 4h prep->base oxid Oxidation 3% H2O2, RT, 24h prep->oxid thermal Thermal 80°C (Solid), 48h prep->thermal neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by validated HPLC-UV/MS method oxid->analyze thermal->analyze neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance. Identify major degradants. analyze->evaluate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted benzamides, a versatile scaffold in modern medicinal chemistry. We will explore how subtle modifications to the benzamide core influence its interaction with various biological targets, leading to a diverse range of therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Introduction: The Benzamide Scaffold - A Privileged Structure in Drug Discovery

The benzamide moiety, characterized by an amide group attached to a benzene ring, is a cornerstone of numerous clinically significant drugs. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its synthetic tractability, and the vast chemical space that can be explored through substitution on both the aromatic ring and the amide nitrogen. This versatility has led to the development of benzamide-based drugs across a spectrum of therapeutic areas, including antipsychotics, prokinetic agents, and anticancer therapeutics. Understanding the nuanced relationship between a benzamide's structure and its biological activity is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Substituted Benzamides: A Target-Centric Approach

The pharmacological profile of a substituted benzamide is exquisitely sensitive to the nature and position of its substituents. In this section, we will dissect the SAR of benzamides for three major classes of therapeutic targets, supported by comparative experimental data.

Antipsychotic Agents: Modulating Dopamine and Serotonin Receptors

Substituted benzamides are a well-established class of antipsychotic drugs, primarily exerting their effects through antagonism of dopamine D2 receptors.[1] Atypical antipsychotics within this class often exhibit a broader receptor profile, including significant affinity for serotonin receptors (e.g., 5-HT1A and 5-HT2A), which is believed to contribute to a more favorable side-effect profile.[2][3]

Key SAR Insights:

  • Amine Side Chain: A basic amine is crucial for D2 receptor affinity. The nature of this amine and the length of the alkyl chain connecting it to the benzamide nitrogen significantly impact potency and selectivity.

  • Benzamide Ring Substituents:

    • A methoxy group at the 2-position and a halogen (e.g., chloro) at the 5-position are common features that enhance D2 receptor affinity.

    • An amino group at the 4-position is often present in potent D2 antagonists.

  • N-Substituent: The substituent on the amide nitrogen can be varied to modulate affinity for different receptors. For instance, incorporating larger, more complex moieties can introduce affinity for serotonin receptors, a hallmark of atypical antipsychotics.[3]

Comparative Data for Benzamide Antipsychotics:

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Amisulpride2.8[4]>1000>1000
Sulpiride19>1000>1000
Mazapertine1.81.23.4[3]
Raclopride1.8240>1000

Table 1: Comparative receptor binding affinities of selected benzamide antipsychotics.

Prokinetic Agents: Targeting Serotonin 5-HT4 Receptors

Substituted benzamides are also prominent as prokinetic agents, promoting gastrointestinal motility.[5] This activity is primarily mediated through agonism at the serotonin 5-HT4 receptor.[6][7]

Key SAR Insights:

  • Benzamide Ring Substituents: Similar to antipsychotics, 4-amino and 5-chloro substituents on the benzamide ring are favorable for 5-HT4 receptor affinity. A 2-methoxy or 2-ethoxy group also enhances activity.[5]

  • Amide Side Chain: A piperidine or morpholine ring connected to the amide nitrogen via an alkyl linker is a common structural feature. The nature and substitution of this heterocyclic ring are critical for potent 5-HT4 agonism.[5][6]

  • Lipophilicity: Appropriate lipophilicity of the side chain is crucial for optimal in vivo activity.

Comparative Data for Benzamide Prokinetics:

Compound5-HT4 Receptor Binding Affinity (Ki, nM)5-HT4 Receptor Agonist Activity (EC50, µM)
Cisapride1.7[7]0.013[7]
Metoclopramide232[7]1.6[7]
ML-1035156[7]1.4[7]
Compound 23g (from a novel series)0.60.003

Table 2: Comparative in vitro data for selected benzamide prokinetic agents.

Anticancer Agents: Histone Deacetylase (HDAC) Inhibitors

More recently, the benzamide scaffold has emerged as a key pharmacophore for the development of histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents.[8] These compounds typically consist of a zinc-binding group (ZBG), a linker, and a cap group. The benzamide moiety often serves as the ZBG, coordinating with the zinc ion in the active site of the HDAC enzyme.[9]

Key SAR Insights:

  • Zinc-Binding Group: The ortho-amino group on the benzamide ring is critical for chelating the zinc ion in the HDAC active site.[9]

  • Linker: The length and rigidity of the linker connecting the benzamide to the cap group influence isoform selectivity and potency.

  • Cap Group: The cap group, typically a larger aromatic or hydrophobic moiety, interacts with the surface of the enzyme and contributes significantly to binding affinity and selectivity.

Comparative Data for Benzamide HDAC Inhibitors:

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
Entinostat (MS-275)160300800
Mocetinostat (MGCD0103)170250160
CPD-6010-50 (Class I & II selective)[9]--
Compound 16 (HDAC3 selective)>25,000>25,00016[10]

Table 3: Comparative inhibitory concentrations of selected benzamide HDAC inhibitors.

Experimental Protocols: A Self-Validating System for SAR Analysis

To ensure the trustworthiness and reproducibility of SAR data, it is essential to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key assays used in the evaluation of substituted benzamides.

General Synthesis of Substituted Benzamides

A common and versatile method for the synthesis of substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine.[11][12]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product BenzoicAcid Substituted Benzoic Acid Reaction Amide Coupling BenzoicAcid->Reaction Amine Amine Amine->Reaction CouplingAgent Coupling Agent (e.g., HATU, EDCI) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Benzamide Substituted Benzamide Reaction->Benzamide G cluster_prep Preparation cluster_assay Assay cluster_detection Detection MembranePrep Prepare cell membranes expressing D2 receptors Incubation Incubate membranes, radioligand, and test compound MembranePrep->Incubation Reagents Prepare assay buffer, radioligand ([3H]Spiperone), and test compounds Reagents->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate Ki values Scintillation->Analysis G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection PlatePrep Coat microplate wells with acetylated histone substrate Incubation Add HDAC enzyme and test inhibitor to wells and incubate PlatePrep->Incubation Reagents Prepare HDAC enzyme, test inhibitors, and assay buffers Reagents->Incubation Antibody Add acetylated histone-specific antibody Incubation->Antibody Secondary Add HRP-conjugated secondary antibody Antibody->Secondary Substrate Add colorimetric substrate Secondary->Substrate Measure Measure absorbance Substrate->Measure G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout SeedCells Seed cells in a 96-well plate and allow to attach overnight AddCompound Treat cells with varying concentrations of the test compound SeedCells->AddCompound Incubate Incubate for a desired period (e.g., 24, 48, or 72 hours) AddCompound->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours to allow formazan crystal formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance at 570 nm Solubilize->MeasureAbsorbance CalculateViability Calculate percent cell viability MeasureAbsorbance->CalculateViability

Sources

A Researcher's Guide to Evaluating the Efficacy of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] The novel compound, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, is a subject of growing interest within the research community. While specific efficacy data for this particular molecule is not yet widely published, this guide aims to provide a comprehensive framework for its evaluation. We will explore the logical progression of experiments, from initial cell-based (in vitro) assays to whole-organism (in vivo) studies, that are essential for characterizing its therapeutic potential. This document will serve as a roadmap for researchers, outlining the critical steps and experimental considerations necessary to build a robust data package for a new chemical entity.

Phase 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

The initial phase of any drug discovery program is to ascertain the compound's activity at the cellular level. This is a critical screening step to determine if the compound warrants the significant investment of time and resources required for animal studies.

Determining Cytotoxicity and Antiproliferative Effects

The first question to answer is whether 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide has any effect on cancer cell viability and proliferation. This is typically assessed using a panel of human cancer cell lines representing various tumor types.[3][4] The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%.

A lower IC50 value indicates higher potency. This screening can be performed using various commercially available assays, such as the MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as a surrogate for cell viability.[5]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData to be determined
A549LungData to be determined
HCT116ColonData to be determined
U87 MGGlioblastomaData to be determined
PC-3ProstateData to be determined
Experimental Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a self-validating system as it includes both positive and negative controls to ensure the assay is performing correctly.

  • Cell Seeding:

    • Harvest and count cancer cells from logarithmic phase cultures.

    • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 72 hours under the same conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat with Compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation Reagent_Addition Add Viability Reagent Incubation->Reagent_Addition Luminescence_Reading Read Luminescence Reagent_Addition->Luminescence_Reading Data_Processing Calculate % Viability Luminescence_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

In Vitro Cell Viability Assay Workflow

Phase 2: In Vivo Efficacy Assessment - Translating to a Living System

Positive in vitro results are a prerequisite for moving into in vivo studies. Animal models, particularly xenograft models in immunodeficient mice, are the workhorses of preclinical oncology research.[6][7]

Pharmacokinetic (PK) and Toxicology Studies

Before assessing anti-tumor efficacy, it is crucial to understand how the compound behaves in a living organism. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.[8][9] This information is vital for selecting an appropriate dosing regimen for efficacy studies. Toxicology studies are also performed to identify a maximum tolerated dose (MTD).

Xenograft Models for Efficacy Evaluation

The most common approach for evaluating the in vivo efficacy of an anti-cancer compound is the use of a cell line-derived xenograft (CDX) model.[7][10] In this model, human cancer cells are implanted subcutaneously into immunodeficient mice. Once the tumors reach a certain size, the mice are randomized into treatment and control groups.

Table 2: Hypothetical In Vivo Efficacy Data for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide in an A549 Lung Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily0+2.5
Compound X25DailyData to be determinedData to be determined
Compound X50DailyData to be determinedData to be determined
Standard of CareDoseScheduleData to be determinedData to be determined
Experimental Protocol: Subcutaneous Xenograft Model

This protocol includes randomization and blinding to reduce bias, making it a self-validating system.

  • Cell Implantation:

    • Prepare a suspension of A549 human lung carcinoma cells in a suitable matrix (e.g., Matrigel).

    • Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, vehicle control, and a standard-of-care drug (e.g., cisplatin for lung cancer) according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a fixed duration.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume between the groups.

In_Vivo_Workflow cluster_prep Model Preparation cluster_study Efficacy Study cluster_analysis Data Analysis Cell_Implantation Implant Cancer Cells in Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Phase Administer Compound/Vehicle Randomization->Treatment_Phase Monitoring Measure Tumor Volume & Body Weight Treatment_Phase->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Collection Collect Final Tumor Data Endpoint->Data_Collection TGI_Calculation Calculate %TGI Data_Collection->TGI_Calculation Statistical_Analysis Statistical Analysis TGI_Calculation->Statistical_Analysis

In Vivo Xenograft Study Workflow

Comparative Analysis and Future Directions

The ultimate goal of these studies is to determine if 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide has a favorable therapeutic window and offers an advantage over existing therapies. The in vitro and in vivo data should be compared to those of standard-of-care drugs for the respective cancer types.

Should the compound demonstrate significant efficacy and an acceptable safety profile, further studies would be warranted. These could include mechanism of action studies to elucidate how the compound works at a molecular level. For instance, related benzamide-containing molecules have been shown to act as S1P1 receptor agonists.[11][12] Investigating similar potential mechanisms for the title compound would be a logical next step. Furthermore, patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient into a mouse, could provide a more clinically relevant assessment of efficacy.[13][14]

Conclusion

While the therapeutic potential of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is yet to be fully elucidated, the experimental framework outlined in this guide provides a clear and robust path for its evaluation. By systematically progressing from in vitro cell-based assays to in vivo animal models, researchers can build a comprehensive understanding of the compound's efficacy and safety profile. This methodical approach is fundamental to the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Saeed, A., & Khera, R. A. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173. [Link]

  • Giesen, J. E., et al. (2017). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 686–694. [Link]

  • Brown, S. J., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters, 2(9), 654–658. [Link]

  • de Oliveira, C. B., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(10), e0081121. [Link]

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Brown, S. J., et al. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS Medicinal Chemistry Letters, 2(9), 654-658. [Link]

  • Wang, Y. C., et al. (2012). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine, 2012, 912704. [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 79–83. [Link]

  • Ivanov, D. P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biological Communications, 65(2). [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Yeung, J. H., & Ng, S. S. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 323–327. [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Appchem. (n.d.). 2-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1541–1546. [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Wang, C., et al. (2023). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(2), 993–1004. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Horioka, K., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1145152. [Link]

  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 11), o2885. [Link]

  • An, L., & Chen, Z. J. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-48. [Link]

  • van Lonkhuyzen, J. C., et al. (2015). Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans. Drug and Alcohol Dependence, 157, 18–27. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Properties of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anticancer potential of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a benzamide core and a trifluoromethylphenyl group—suggest plausible mechanisms of action that warrant investigation. This document will detail a logical, evidence-based workflow for its evaluation, comparing its hypothetical performance metrics against established standards and outlining the requisite experimental protocols.

The benzamide scaffold is present in a variety of biologically active compounds, and certain derivatives have been explored for their anticancer potential[1][2]. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability of drug candidates[3][4]. The convergence of these structural features in 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide makes it an intriguing candidate for anticancer screening.

Part 1: Hypothesized Mechanism of Action and Comparative Framework

Based on the known activities of related benzamide derivatives, a primary hypothesis is that 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide may exert its anticancer effects through the induction of apoptosis and cell cycle arrest[2][5]. Some benzamide derivatives have been shown to function as tubulin polymerization inhibitors, a mechanism that disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death[6][7].

To establish a robust validation framework, it is essential to compare the experimental outcomes for our target compound with a well-characterized anticancer agent. For the purposes of this guide, we will use Doxorubicin , a widely used chemotherapeutic agent known to induce apoptosis and cell cycle arrest, as our primary comparator and positive control.

Comparative Endpoints

Our investigation will focus on the following key performance indicators:

  • In Vitro Cytotoxicity: Quantified by the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Apoptosis Induction: Measured by the activation of key apoptotic markers.

  • Cell Cycle Progression: Assessed by the distribution of cells in different phases of the cell cycle.

  • In Vivo Tumor Growth Inhibition: Evaluated in a xenograft mouse model.

Part 2: Experimental Validation Workflow

A phased approach, beginning with in vitro assays and progressing to in vivo models, is crucial for a systematic evaluation.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: In Vivo Efficacy Cell Line Selection Cell Line Selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Line Selection->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Mechanism of Action Studies->Apoptosis Assay (Western Blot) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Data Analysis 1 Data Analysis 1 Apoptosis Assay (Western Blot)->Data Analysis 1 Xenograft Model Xenograft Model Data Analysis 1->Xenograft Model Data Analysis 2 Data Analysis 2 Cell Cycle Analysis (Flow Cytometry)->Data Analysis 2 Data Analysis 2->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Final Assessment Final Assessment Tumor Growth Inhibition->Final Assessment

Caption: Experimental workflow for validating anticancer properties.

In Vitro Cytotoxicity Assessment: MTT Assay

The initial step is to determine the cytotoxic effects of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Maintain a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT-116 (colon), in the appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2[8].

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare a series of dilutions of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide (e.g., 0.1 to 100 µM) in the culture medium. Doxorubicin should be used as a positive control, and a vehicle control (e.g., DMSO) must be included[8][9]. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Expected Data and Comparison:

The IC50 values for 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide should be compared to those of Doxorubicin across the same cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamideExperimental DataExperimental DataExperimental Data
Doxorubicin~0.1 - 1.0~0.1 - 1.0~0.1 - 1.0

Note: Doxorubicin IC50 values are approximate and can vary between experiments.

Apoptosis Induction: Western Blot Analysis

To investigate if the observed cytotoxicity is due to apoptosis, we can perform a Western blot analysis to detect key proteins in the apoptotic pathway, such as cleaved Caspase-3 and cleaved PARP.

G Drug_Treatment 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide Treatment Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Drug_Treatment->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Drug_Treatment->Extrinsic_Pathway Caspase_Activation Caspase-8/9 Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Caspase_3 Caspase-3 Activation Caspase_Activation->Caspase_3 Cleaved_PARP Cleavage of PARP Caspase_3->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat the selected cancer cell line (e.g., HCT-116) with 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide at its IC50 concentration for 24 hours. Include a vehicle control and Doxorubicin as a positive control.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation:

An increase in the levels of cleaved Caspase-3 and cleaved PARP in the cells treated with 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, comparable to or greater than the Doxorubicin-treated cells, would support the hypothesis that the compound induces apoptosis.

Cell Cycle Analysis: Flow Cytometry

To determine if the compound affects cell cycle progression, flow cytometry with propidium iodide (PI) staining can be employed.

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Analysis:

Treatment% G0/G1% S% G2/M
Vehicle ControlBaseline DataBaseline DataBaseline Data
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamideExperimental DataExperimental DataExperimental Data
DoxorubicinExpected G2/M arrestExpected decreaseExpected increase

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) following treatment with the test compound would indicate cell cycle arrest at that checkpoint.

Part 3: In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a more complex biological system. Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are the gold standard for this purpose[10][11][12].

Cell Line-Derived Xenograft (CDX) Model

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., HCT-116) into the flank of each mouse[12].

  • Tumor Growth and Grouping: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide, and a comparator drug).

  • Drug Administration: Administer the compound and controls to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Evaluation:

The primary endpoint is tumor growth inhibition. This is often expressed as the percentage of tumor growth inhibition (%TGI). A favorable pharmacokinetic and safety profile is also a key consideration[2]. The efficacy of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide would be compared to that of the vehicle control and the comparator drug.

Conclusion

This guide provides a structured and scientifically rigorous pathway for the initial validation of the anticancer properties of 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy models, and by continually comparing the results against a well-established anticancer agent, researchers can build a comprehensive data package to support the further development of this promising compound. The experimental protocols and comparative frameworks detailed herein are designed to ensure data integrity and to provide clear, actionable insights for drug development professionals.

References

  • Saeed, A., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o802. Available at: [Link]

  • Yap, W. N., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 975591. Available at: [Link]

  • Mathew, B., & Kuriakose, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2086. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2019). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 110(11), 3359–3382. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. Available at: [Link]

  • Chawla, P. (2023). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. Available at: [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Viale, D. L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. Anticancer Research, 39(7), 3435–3440. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available at: [Link]

  • Goud, B. K., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19437-19451. Available at: [Link]

  • Chang, Y.-J., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 64–72. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. Available at: [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • Kubi, C., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available at: [Link]

  • Wu, P., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. Available at: [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 11(59), 37375-37395. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 12345. Available at: [Link]

  • PubChem. (n.d.). N-(2-methoxy-5-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)-2-methylbenzamide. PubChem. Available at: [Link]

  • Charles River Laboratories. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Mathew, B., & Kuriakose, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

  • Xu, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 217, 113316. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Due to the presence of the trifluoromethylphenyl and methoxybenzoyl moieties, we must anticipate that 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide may exhibit certain hazardous properties. Analysis of similar compounds suggests the following potential hazards[1][2][3][4]:

  • Skin Irritation: Aromatic amides and trifluoromethylated compounds can cause skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized forms of the compound may lead to respiratory discomfort and irritation.

  • Harmful if Swallowed: Oral ingestion may be harmful.

It is imperative to handle this compound as a hazardous substance, adhering to the precautionary measures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide. The following table outlines the recommended PPE, grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard[5][6].

PPE CategorySpecificationsRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact and potential irritation. Always inspect gloves for integrity before use and dispose of them after handling the compound[7].
Eye Protection Chemical safety goggles or a face shield worn over safety glassesProtects against accidental splashes or airborne particles reaching the eyes, preventing serious irritation[1][3][4].
Body Protection A buttoned, long-sleeved laboratory coatShields the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Recommended when working with the solid compound outside of a certified chemical fume hood or if there is a potential for aerosol generation[4].
Step-by-Step Handling Procedures: A Protocol for Safety

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe experimental process. The following protocol should be followed diligently.

Preparation and Weighing:

  • Work in a Ventilated Area: All handling of solid 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].

  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Prepare the Work Surface: Cover the work area with an absorbent, disposable bench liner to contain any potential spills.

  • Weighing: If weighing the solid, use a tared weigh boat or paper. Handle the container and spatula with care to avoid generating dust. Close the primary container immediately after use.

Solution Preparation:

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs.

  • Dissolution: Slowly add the weighed compound to the solvent in your reaction vessel, ensuring gentle mixing to avoid splashing.

  • Container Rinsing: If any solid remains on the weigh boat, rinse it with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

Post-Handling:

  • Clean Up: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench liner and any contaminated wipes in the designated halogenated waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing the work and removing your gloves[1][3][4].

Experimental Workflow for Handling 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve clean_area Decontaminate Work Area dissolve->clean_area dispose_waste Dispose of Halogenated Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end_process Process Complete wash_hands->end_process End

Caption: Safe handling workflow from preparation to disposal.

Emergency Protocols: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing[1]. If irritation persists, seek medical attention.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Containment: If the spill is small and you are trained to handle it, wear your full PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the absorbed material into a labeled container for halogenated waste.

  • Decontamination: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or chemical hygiene officer.

Waste Disposal: Environmental Responsibility

As a trifluoromethylated compound, 2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide is classified as a halogenated organic waste. Proper segregation and disposal are essential for both safety and environmental compliance.

  • Waste Segregation: All solid waste, contaminated consumables (e.g., gloves, weigh boats, bench liners), and solutions containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated waste[9][10]. Do not mix with non-halogenated waste streams[11].

  • Disposal Procedure: The sealed halogenated waste container must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed chemical waste disposal company for high-temperature incineration[7][10].

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as halogenated waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware[12].

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific research.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Compliancy Group. OSHA Laboratory Standard. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Capot Chemical. Material Safety Data Sheet for 2,6-di(trifluoromethyl)benzamide. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • GIT Labor-Fachzeitschrift. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-N-(4-(trifluoromethyl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.